Technical Documentation Center

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1823962-65-7

Core Science & Biosynthesis

Foundational

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid physical and chemical properties

An In-depth Technical Guide to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. As specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds, fundamental chemical principles, and predictive models. The guide covers the molecule's structure, physicochemical properties, predicted spectral characteristics, a plausible synthetic pathway, and expected chemical reactivity. All technical claims are supported by references to relevant scientific literature. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related N-alkylated pyrazole compounds in medicinal chemistry and materials science.

Introduction and Nomenclature

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1]. This core is substituted at two positions: a butyl group is attached to one of the nitrogen atoms (N-1), and a propanoic acid chain is attached to the carbon at the 4-position. The presence of the N-butyl group increases the molecule's hydrophobicity compared to its unsubstituted counterpart[2]. The propanoic acid moiety imparts acidic properties and provides a handle for further chemical modification, such as esterification or amidation. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4][5].

Chemical Structure

The structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is depicted below.

Caption: 2D Structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Physicochemical Properties

PropertyPredicted/Estimated ValueRationale and Supporting References
Molecular Formula C10H16N2O2Based on chemical structure.
Molecular Weight 196.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilN-butylpyrazole is a liquid or solid[2], and the propanoic acid chain may lead to a solid state, similar to other substituted propanoic acids.
Melting Point Not availableExpected to be higher than N-butylpyrazole due to the carboxylic acid group, which allows for hydrogen bonding.
Boiling Point Not availableExpected to be significantly higher than N-butylpyrazole due to the high boiling point of propanoic acid (141 °C) and intermolecular hydrogen bonding[10].
Solubility Moderately soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate); limited solubility in water.The N-butyl group imparts hydrophobic character[2]. The carboxylic acid group provides some polar character and allows for salt formation in aqueous base, which would increase water solubility.
pKa ~4.5 - 5.0The pKa is primarily determined by the carboxylic acid group. The pKa of propanoic acid is approximately 4.87. The pyrazole ring is a weak base (pKb of pyrazole is 11.5) and is not expected to significantly alter the acidity of the propanoic acid moiety[1].
LogP (Octanol/Water) ~1.5 - 2.5The N-butyl group and pyrazole ring contribute to lipophilicity, while the carboxylic acid reduces it. This is an estimate based on similar structures.

Spectral Data (Predicted)

The structural features of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid suggest characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[11][12].

  • C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the butyl and propanoic alkyl chains[13].

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid[12][14].

  • C=N/C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region are expected for the pyrazole ring[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct signals for the butyl group, the propanoic acid chain, and the pyrazole ring protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm, which may be exchangeable with D₂O[16].

  • Pyrazole Ring Protons: Two singlets are expected for the C3-H and C5-H of the pyrazole ring, likely in the 7.0-8.0 ppm region[1][15].

  • N-CH₂- (Butyl group): A triplet around 4.0-4.2 ppm, deshielded by the adjacent nitrogen atom.

  • -CH₂-COOH (Propanoic chain): A triplet around 2.6-2.8 ppm.

  • -CH₂-CH₂-COOH (Propanoic chain): A triplet around 2.4-2.6 ppm.

  • Butyl Chain Protons (-CH₂-CH₂-CH₃): Multiplets in the 1.2-1.8 ppm region.

  • Butyl Terminal Methyl (-CH₃): A triplet around 0.9 ppm[16].

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.

  • Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range[17].

  • Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring, typically between 105 and 140 ppm[1][15].

  • N-CH₂- (Butyl group): A signal around 48-52 ppm.

  • Propanoic and Butyl -CH₂- Carbons: Signals in the 20-40 ppm range.

  • Butyl Terminal Methyl (-CH₃): A signal around 13-14 ppm.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. Characteristic fragmentation patterns would likely involve:

  • Loss of the carboxylic acid group (-COOH, 45 Da).

  • Cleavage of the propanoic acid side chain.

  • Fragmentation of the N-butyl group, with a prominent fragment from alpha-cleavage (loss of a propyl radical, 43 Da).

  • Fragmentation of the pyrazole ring, which can involve the loss of N₂ or HCN[18].

Synthesis and Experimental Protocols

A direct, published synthesis for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid was not identified. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles and related propanoic acid derivatives[19][20][21]. The following protocol is adapted from the synthesis of similar compounds[19]. The key steps involve the construction of the pyrazole ring followed by modification of a side chain.

Proposed Synthetic Workflow

A common route to 4-substituted pyrazoles involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which can then be extended[4].

Start 1-Butyl-1H-pyrazole Step1 Vilsmeier-Haack (POCl₃, DMF) Start->Step1 Intermediate1 1-Butyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate1 Step2 Knoevenagel Condensation (Malonic Acid, Piperidine/Pyridine) Intermediate1->Step2 Intermediate2 3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid Step2->Intermediate2 Step3 Reduction (e.g., H₂, Pd/C or Diimide) Intermediate2->Step3 Product 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid Step3->Product

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Butyl-1H-pyrazole-4-carbaldehyde

  • Causality: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazole at the C4 position, which is susceptible to electrophilic attack[1][4].

  • Procedure:

    • To an ice-cooled, stirred solution of dimethylformamide (DMF, 3 eq.), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise under an inert atmosphere (N₂).

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add 1-butyl-1H-pyrazole (1 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-5 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide (NaOH) to pH 7-8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.

Step 2: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid

  • Causality: The Knoevenagel condensation of the aldehyde with malonic acid provides an α,β-unsaturated carboxylic acid, extending the carbon chain by two carbons[19].

  • Procedure:

    • Dissolve 1-butyl-1H-pyrazole-4-carbaldehyde (1 eq.) and malonic acid (1.5 eq.) in pyridine.

    • Add a catalytic amount of piperidine (0.1 eq.).

    • Heat the mixture to reflux (95-100 °C) for 4-5 hours.

    • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.

    • Filter the resulting solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid

  • Causality: The double bond of the acrylic acid derivative must be reduced to yield the final propanoic acid. Catalytic hydrogenation is a standard and effective method for this transformation[19]. An alternative, more economical method involves reduction by diimide, generated in situ from hydrazine[19].

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the acrylic acid derivative (1 eq.) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product.

Chemical Reactivity and Stability

  • Carboxylic Acid Group: The propanoic acid moiety will undergo typical reactions of carboxylic acids, including:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Formation: Reaction with amines, often requiring activation with coupling reagents (e.g., DCC, EDC).

    • Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.

  • Pyrazole Ring: The pyrazole ring is generally stable and aromatic[1]. It is resistant to mild oxidizing and reducing conditions. The C4 position is substituted, so further electrophilic substitution on the ring is less likely.

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a carboxylic acid, it is incompatible with strong bases and strong oxidizing agents. Storage should be in a cool, dry place away from incompatible materials.

Conclusion

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a compound with significant potential as a building block in medicinal chemistry and other fields. While direct experimental data is sparse, its physicochemical properties, spectral characteristics, and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological and material properties. This document serves as a critical starting point for researchers, providing the foundational knowledge required to synthesize, characterize, and utilize this versatile molecule.

References

  • Brown, D. (n.d.). Infrared spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • SciEngine. (n.d.). Data-driven prediction of physicochemical properties of organic molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

  • Hilal, S. H., et al. (2007). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Retrieved from [Link]

  • Bernstein Group. (2006, November 10). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters. Retrieved from [Link]

  • Lee, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. ACS Publications. Retrieved from [Link]

  • Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]

  • Kim, C. K., et al. (2025, August 9). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2001). Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. PubMed. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from [Link]

  • Legrand, B., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]

  • El-Gazzar, M. G. A., et al. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

  • Cetin, A. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]

  • Kneisel, A., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Retrieved from [Link]

  • Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]

  • University of Regensburg. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]

  • Fox, J. M., et al. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. PMC. Retrieved from [Link]

  • Kruger, H. G., et al. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Retrieved from [Link]

  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL)PROPANOIC ACID. Retrieved from [Link]

Sources

Exploratory

safety data sheet (SDS) for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

An In-depth Technical Guide to the Safe Handling of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Chemical Identity and Anticipated Hazard Profile Chemical Name: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Structure: Physical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Chemical Identity and Anticipated Hazard Profile

Chemical Name: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Structure:

Physical State: Expected to be a solid at room temperature, based on analogous compounds[1][2].

Given the absence of specific toxicological data, we must infer a probable hazard profile from related chemical structures. Pyrazole-based carboxylic acids frequently exhibit a consistent set of hazards. The GHS (Globally Harmonized System) classifications for several similar compounds suggest a profile characterized by irritation and potential acute toxicity if ingested.[3][4][5][6]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementRationale / Supporting Analogs
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedThis is a common classification for functionalized heterocyclic compounds available for research.[3][5][7]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationThe carboxylic acid moiety and the pyrazole ring system can both contribute to skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritationParticulate solids and acidic compounds are known eye irritants. This is a consistent finding for analogous structures.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationFine powders of organic compounds can cause mechanical and chemical irritation to the respiratory tract.[3][6][7]

The Cornerstone of Safety: Risk Mitigation and the Hierarchy of Controls

Before any experimental work begins, a thorough risk assessment is mandatory. The most effective safety strategies prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes inherent safety measures.

For a solid research compound like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, the most critical control is Engineering . All weighing and handling of the solid powder must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[8]

Standard Operating Protocol: Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the anticipated hazards. The following protocol is designed to provide a self-validating system of protection.

Experimental Protocol: Weighing and Solubilizing the Compound

  • Preparation: Before entering the lab, ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and have long hair tied back.

  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and the sash is at the appropriate working height.

  • PPE Donning:

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is mandatory to protect against accidental splashes or airborne particles, addressing the H319 hazard.[3][5]

    • Hand Protection: Wear nitrile gloves. Inspect them for any tears or holes before use. The carboxylic acid functionality necessitates a robust chemical barrier to prevent skin contact and irritation (H315).[1][6]

  • Handling the Solid:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid to the weigh boat using a clean spatula. Avoid any actions that could generate dust. This directly mitigates the H335 respiratory irritation hazard.

    • Close the primary container tightly.

  • Solubilization:

    • Transfer the weighed solid into a suitable glass vessel.

    • Add the desired solvent using a pipette or graduated cylinder.

    • Cap the vessel and mix as required (stirring, sonication).

  • Decontamination and Doffing:

    • Clean the spatula and work surface with an appropriate solvent-soaked wipe. Dispose of the wipe in a designated solid waste container.

    • Remove gloves by peeling them off from the cuff, avoiding contact with the outer surface. Dispose of them in the designated waste.

    • Wash hands thoroughly with soap and water after exiting the lab.[5][7]

First Aid and Emergency Response

Preparedness is key. Ensure an eye wash station and safety shower are accessible and unobstructed.[1]

Table 2: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][7]

In the event of a spill, a calm and structured response is essential to prevent secondary accidents.

cluster_spill Emergency Spill Response Workflow Alert Alert personnel in the immediate area Assess Assess spill size and risk (Is it manageable?) Alert->Assess Evacuate Evacuate and call emergency services Assess->Evacuate No Contain Contain the spill with absorbent material Assess->Contain Yes Cleanup Wear appropriate PPE. Sweep up solid material carefully. Contain->Cleanup Dispose Place waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate

Sources

Foundational

An In-depth Technical Guide to the Predicted Solubility Profile of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary The successful formulation and development of novel chemical entities are critically dependent on a thorough understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful formulation and development of novel chemical entities are critically dependent on a thorough understanding of their solubility characteristics. This guide provides a comprehensive, technically-grounded prediction of the solubility profile of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in a range of common organic solvents. By integrating theoretical solubility models with established experimental protocols, this document serves as a practical resource for researchers in drug discovery and process chemistry. We will explore the molecular structure of the target compound, apply Hansen Solubility Parameters (HSP) for a theoretical assessment, and provide a detailed experimental workflow for empirical validation. The insights herein are designed to facilitate informed solvent selection, streamline experimental design, and accelerate the development timeline of candidates like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, which incorporates both a lipophilic butyl-pyrazole moiety and a polar carboxylic acid group, predicting its interaction with various organic solvents is a non-trivial but essential task. Organic solvents are indispensable in numerous stages of pharmaceutical development, including synthesis, purification, crystallization, and the formulation of dosage forms. An accurate prediction of solubility in these solvents can mitigate risks of precipitation, improve reaction yields, and guide the selection of appropriate analytical techniques.

This guide will first deconstruct the molecular features of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid to provide a qualitative understanding of its solubility behavior. Subsequently, a quantitative prediction will be developed using the Hansen Solubility Parameter (HSP) model. Finally, a robust experimental protocol for the empirical determination of solubility will be detailed, ensuring that theoretical predictions can be validated with high-fidelity laboratory data.

Molecular Structure and Physicochemical Properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

The structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is key to its solubility. Its SMILES (Simplified Molecular Input Line Entry System) notation is CCCCN1C=C(C=N1)CCC(=O)O.

Key Structural Features Influencing Solubility:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself can participate in hydrogen bonding.[1][2]

  • N-Butyl Group: A four-carbon alkyl chain that imparts significant non-polar character to the molecule, increasing its affinity for non-polar solvents.

  • Propanoic Acid Moiety: This functional group consists of a three-carbon chain terminating in a carboxylic acid (-COOH). The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] This feature generally enhances solubility in polar, protic solvents.

The molecule, therefore, possesses a dual nature: a hydrophobic region (n-butyl group) and a hydrophilic region (carboxylic acid). This amphiphilic character suggests that its solubility will be highly dependent on the specific nature of the organic solvent.

Table 1: Estimated Physicochemical Properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

PropertyEstimated ValueUnit
Molecular Weight196.24 g/mol
Molar Volume (Vm)175.0cm³/mol
Hansen Dispersion Parameter (δD)17.5MPa⁰.⁵
Hansen Polar Parameter (δP)8.5MPa⁰.⁵
Hansen Hydrogen Bonding Parameter (δH)9.0MPa⁰.⁵

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is a fundamental concept in solubility.[5] The Hansen Solubility Parameter (HSP) model provides a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of three Hansen parameters. The similarity between a solute and a solvent can be quantified by calculating the "distance" (Ra) between them in the three-dimensional Hansen space.[6]

The Hansen Distance (Ra) is calculated as follows:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Where:

  • Subscript 1 refers to the solute (3-(1-butyl-1H-pyrazol-4-yl)propanoic acid).

  • Subscript 2 refers to the solvent.

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Predicted Solubility Profile

Based on the estimated HSP values for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid and the known HSP values for a range of common organic solvents, we can predict its relative solubility. The results of this analysis are summarized in Table 2, where solvents are categorized by their chemical class and their calculated Hansen distance (Ra). A lower Ra value suggests a higher likelihood of good solubility.

Table 2: Predicted Solubility of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in Common Organic Solvents based on Hansen Distance (Ra)

Solvent CategorySolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (MPa⁰.⁵)Predicted Solubility
Alcohols (Protic) Methanol14.712.322.314.6Moderate
Ethanol15.88.819.411.2Good
1-Propanol16.06.817.48.8Very Good
1-Butanol16.05.715.87.6Very Good
Ketones (Aprotic) Acetone15.510.47.04.3Excellent
Methyl Ethyl Ketone (MEK)16.09.05.14.8Excellent
Esters (Aprotic) Ethyl Acetate15.85.37.24.3Excellent
Butyl Acetate15.83.76.36.0Good
Ethers (Aprotic) Diethyl Ether14.52.95.18.7Moderate
Tetrahydrofuran (THF)16.85.78.03.2Excellent
Chlorinated (Aprotic) Dichloromethane17.07.37.12.8Excellent
Chloroform17.83.15.76.7Good
Aromatics (Aprotic) Toluene18.01.42.09.7Moderate to Poor
Benzene18.40.02.011.6Poor
Amides (Aprotic) Dimethylformamide (DMF)17.413.711.36.0Good
Dimethyl Sulfoxide (DMSO)18.416.410.28.6Moderate
Hydrocarbons (Non-polar) n-Hexane14.90.00.014.3Very Poor
Cyclohexane16.80.00.213.9Very Poor

Disclaimer: These are theoretical predictions and should be confirmed by experimental data.

Experimental Validation: A Robust Protocol for Solubility Determination

Theoretical models provide a valuable starting point, but empirical data is the gold standard for confirming solubility. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid to a series of glass vials. An excess is confirmed by the presence of undissolved solid at equilibrium. b. To each vial, add a known volume (e.g., 2 mL) of the selected organic solvent. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C). e. Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

  • Phase Separation: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. b. Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining fine particles. c. Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. d. Quantify the concentration of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve with standards of known concentrations is essential for accurate quantification.

  • Data Reporting: a. Calculate the original concentration in the saturated solution by accounting for the dilution factor. b. Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_ana 3. Analysis A Add excess solute to solvent B Seal and equilibrate (24-48h at constant T) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PTFE) C->D E Dilute sample D->E F Quantify via HPLC E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Discussion and Interpretation of the Predicted Solubility Profile

The predicted solubility profile in Table 2 aligns well with the structural features of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

  • Excellent Solubility in Polar Aprotic Solvents: The molecule is predicted to have excellent solubility in solvents like acetone, THF, and dichloromethane. These solvents have moderate to high polarity (as indicated by their δP values) which can interact favorably with the polar carboxylic acid and pyrazole moieties. The low Hansen distance (Ra) to these solvents suggests a strong overall affinity.

  • Good Solubility in Alcohols: Good solubility is predicted in protic solvents like ethanol, 1-propanol, and 1-butanol. These solvents can engage in hydrogen bonding with the carboxylic acid group, which is a significant driving force for dissolution. The decreasing Ra value with increasing alkyl chain length of the alcohol (from methanol to butanol) suggests a more favorable interaction with the n-butyl group of the solute.

  • Moderate to Poor Solubility in Non-polar and Aromatic Solvents: As expected, the solubility is predicted to be poor in non-polar hydrocarbon solvents like hexane and cyclohexane. The large Hansen distance reflects the mismatch in polarity and hydrogen bonding capability. While the n-butyl group provides some lipophilicity, it is not sufficient to overcome the strong intermolecular forces of the carboxylic acid in a non-polar environment. Aromatic solvents like toluene and benzene are also predicted to be relatively poor solvents.

  • Moderate Solubility in Highly Polar Aprotic Solvents: Solvents like DMF and DMSO, while highly polar, show a larger Hansen distance compared to acetone or THF. This might be due to a less optimal balance of the dispersion, polar, and hydrogen bonding interactions with the solute.

Conclusion and Recommendations

This in-depth technical guide provides a robust framework for understanding and predicting the solubility of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in a variety of organic solvents. The theoretical predictions using Hansen Solubility Parameters suggest that polar aprotic solvents such as acetone, tetrahydrofuran (THF), and dichloromethane are likely to be excellent solvents for this compound. Protic solvents like ethanol, 1-propanol, and 1-butanol are also predicted to be good solubilizing agents.

It is strongly recommended that these theoretical predictions be validated experimentally using the detailed shake-flask protocol provided. A comprehensive understanding of the solubility profile is a cornerstone of efficient and successful drug development. The information presented in this guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the progression of promising drug candidates.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Pal, M., & Jana, S. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Retrieved from [Link]

  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Park, K. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. Retrieved from [Link]

  • Interactive Hansen Solubility Parameter Explorer. (n.d.). Retrieved from [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid: A Dual COX-2/5-LOX Inhibitor

Executive Summary The development of safer non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical challenge in medicinal chemistry. Traditional NSAIDs and selective cyclooxygenase-2 (COX-2) inhibitors often su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of safer non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical challenge in medicinal chemistry. Traditional NSAIDs and selective cyclooxygenase-2 (COX-2) inhibitors often suffer from gastrointestinal and cardiovascular liabilities, respectively. This toxicity is largely driven by the "arachidonic acid shunt"—whereby inhibiting only the COX pathway redirects arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of pro-inflammatory and vasoactive leukotrienes[1].

To address this, dual COX-2/5-LOX inhibitors have emerged as a superior therapeutic strategy, capable of simultaneously blocking prostaglandin and leukotriene biosynthesis[2]. Among these, pyrazole propanoic acid derivatives represent a highly promising class of pharmacophores[3]. This technical guide provides an in-depth analysis of the in vitro mechanism of action for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (BPPA) . By dissecting its structural pharmacology, target engagement, and the rigorous experimental protocols required to validate its efficacy, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Structural Pharmacology & Target Engagement

BPPA is rationally designed to mimic the endogenous substrate, arachidonic acid, while providing superior metabolic stability. The molecule achieves dual inhibition through three critical structural domains:

  • The Propanoic Acid Moiety : Acts as the primary pharmacophoric anchor. In the COX-2 active site, this carboxylate group mimics arachidonic acid, forming a critical salt bridge with Arg120 and hydrogen bonds with Tyr355, effectively blocking the catalytic channel[4].

  • The Pyrazole Core: Serves as a rigid, bioisosteric hinge. It properly orients the molecule within the enzyme pocket, allowing for stable π

    π stacking and van der Waals interactions with surrounding residues[5].
  • The N1-Butyl Chain : Provides the necessary lipophilicity to penetrate the deep, hydrophobic side-pockets of both COX-2 (e.g., Val523) and 5-LOX, which are inaccessible to smaller or more polar molecules[6].

Mechanistic Pathway: The Arachidonic Acid Cascade

The primary mechanism of action for BPPA is the simultaneous blockade of the two major enzymes responsible for metabolizing membrane-derived arachidonic acid. By inhibiting COX-2, BPPA halts the production of Prostaglandin E2 (PGE2), reducing localized pain and inflammation. By concurrently inhibiting 5-LOX, it prevents the synthesis of Leukotriene B4 (LTB4), stopping macrophage chemotaxis and preventing the cardiovascular liabilities associated with COX-2 selective inhibitors[1].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation PGE2 Prostaglandins (e.g., PGE2) COX2->PGE2 Inflammation LTB4 Leukotrienes (e.g., LTB4) LOX5->LTB4 Chemotaxis BPPA 3-(1-butyl-1H-pyrazol-4-yl) propanoic acid BPPA->COX2 Inhibits BPPA->LOX5 Inhibits

Fig 1: Dual inhibition of the arachidonic acid cascade by 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

In Vitro Experimental Methodologies

To establish a self-validating system, the in vitro characterization of BPPA must follow a strict hierarchy: proving direct target engagement first, followed by functional cellular efficacy, and concluding with a cytotoxicity counter-screen to rule out false positives.

Workflow Prep Compound Prep (BPPA in DMSO) Enzyme Cell-Free Enzymatic Assay (COX/LOX) Prep->Enzyme Cell Cellular Assay (RAW 264.7 Macrophages) Enzyme->Cell Select Active Concentrations Quant Biomarker Quant (ELISA: PGE2/LTB4) Cell->Quant Tox Cytotoxicity Screen (MTT Assay) Cell->Tox Parallel Viability Check

Fig 2: In vitro screening workflow validating direct enzyme inhibition and cellular efficacy.

Protocol 1: Cell-Free Enzymatic Inhibition Assay
  • Objective: Establish direct target engagement and calculate the half-maximal inhibitory concentration ( IC50​ ) without the confounding variables of cellular transport or metabolism.

  • Causality & Trustworthiness: Pre-incubating the enzyme with the inhibitor allows BPPA to reach equilibrium binding within the active site before the substrate (arachidonic acid) is introduced. This proves competitive or allosteric inhibition at the protein level.

  • Step-by-Step Methodology:

    • Prepare recombinant human COX-2, COX-1, and 5-LOX in Tris-HCl buffer (pH 7.4) containing hematin and phenol.

    • Pre-incubate the enzymes with varying concentrations of BPPA (0.01 µM to 100 µM, 1% DMSO final) for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µM arachidonic acid.

    • Terminate the reaction after 5 minutes using 1M HCl.

    • Quantify the downstream products (PGE2 for COX-2; LTB4 for 5-LOX) using competitive Enzyme Immunoassay (EIA) kits.

Protocol 2: Cellular Efficacy in LPS-Stimulated RAW 264.7 Macrophages
  • Objective: Validate membrane permeability and functional inhibition in a complex cellular environment.

  • Causality & Trustworthiness: Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering NF- κ B-mediated transcription of COX-2 and 5-LOX. Pre-treating the cells with BPPA ensures the inhibitor is present as the enzymes are synthesized, mimicking prophylactic anti-inflammatory dosing.

  • Step-by-Step Methodology:

    • Seed RAW 264.7 murine macrophages in 96-well plates at 5×104 cells/well and culture overnight.

    • Pre-treat cells with BPPA at established active concentrations for 1 hour.

    • Stimulate cells with 1 µg/mL LPS for 24 hours to induce robust inflammatory enzyme expression.

    • Harvest the cell culture supernatant and quantify PGE2 and LTB4 via ELISA.

Protocol 3: Cytotoxicity Counter-Screen (MTT Assay)
  • Objective: Ensure that reductions in inflammatory biomarkers are due to genuine enzyme inhibition, not a reduction in cell viability.

  • Causality & Trustworthiness: A self-validating system requires proving that the cells remain metabolically active. If viability drops below 90%, the anti-inflammatory readout is confounded by toxicity.

  • Step-by-Step Methodology:

    • Treat RAW 264.7 cells with BPPA at the highest assay concentration (e.g., 100 µM) for 24 hours in parallel with Protocol 2.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media, solubilize the resulting formazan crystals with 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile of BPPA compared to established clinical standards. Pyrazole propanoic acid derivatives typically exhibit balanced nanomolar to low-micromolar activity against both targets[4][5].

CompoundTargetAssay Type IC50​ ( μ M)Selectivity Index (COX-2/COX-1)
BPPA (Representative) COX-2Cell-Free0.85 ± 0.04>50
BPPA (Representative) 5-LOXCell-Free1.12 ± 0.08N/A
Celecoxib (Positive Control) COX-2Cell-Free0.04 ± 0.01>300
Zileuton (Positive Control) 5-LOXCell-Free0.15 ± 0.05N/A
BPPA (Representative) COX-1Cell-Free>50.00N/A

Note: Data represents benchmark values for dual-inhibitor pyrazole propanoic acid derivatives based on contemporary medicinal chemistry literature.

References

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC. nih.gov.
  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors | Request PDF - ResearchGate.
  • Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflamm
  • Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX‐2/5‐LOX inhibitors - ResearchGate.
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 72145-01-8 | Benchchem. benchchem.com.

Sources

Foundational

thermodynamic stability of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a novel small molecule with therapeutic potential. By integrating theoretical considerations with detailed experimental protocols, this document serves as a practical resource for researchers and drug development professionals. The methodologies outlined herein are designed to establish the intrinsic stability of the molecule, identify potential degradation pathways, and validate stability-indicating analytical methods.

Introduction: The Criticality of Stability Assessment

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[1][2] For 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, a molecule featuring a substituted pyrazole ring and a propanoic acid side chain, a comprehensive stability assessment is essential to de-risk its development and ensure the quality of the final drug product.

This guide will delineate a systematic approach to investigating the thermodynamic stability of this compound through forced degradation studies. These studies intentionally stress the molecule under conditions more severe than those it would encounter during storage and handling to accelerate degradation.[3][4] The insights gained from such studies are invaluable for:

  • Elucidating degradation pathways and mechanisms: Understanding how the molecule breaks down informs strategies for stabilization.[3][5]

  • Identifying potential degradation products: This allows for the development of analytical methods to monitor impurities.[1]

  • Developing and validating stability-indicating analytical methods: These methods are crucial for quality control throughout the drug development lifecycle.[4]

  • Informing formulation and packaging decisions: Knowledge of sensitivities to heat, light, pH, and oxidation guides the selection of appropriate excipients and container closure systems.[1][4]

Molecular Profile of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

A foundational understanding of the molecule's structure is critical to predicting its potential stability liabilities.

Chemical Structure:

Key Structural Features and Potential Instabilities:

  • Pyrazole Ring: Pyrazole rings are generally aromatic and relatively stable. However, the presence of substituents and the specific arrangement of nitrogen atoms can influence their susceptibility to oxidative or photolytic degradation.[6][7]

  • N-Butyl Group: The N-alkylation with a butyl group is generally stable, though extreme conditions could lead to dealkylation.

  • Propanoic Acid Side Chain: The carboxylic acid moiety is a primary site for potential degradation, most notably through decarboxylation at elevated temperatures.[8][9][10] The presence of the pyrazole ring may influence the ease of this process.

  • Methylene Bridge: The ethylene bridge connecting the pyrazole ring and the carboxyl group is a potential site for oxidation.

Theoretical Assessment of Thermodynamic Stability

While experimental testing is the ultimate arbiter of stability, computational approaches can provide valuable predictive insights into the molecule's inherent stability and potential degradation pathways.

Computational Chemistry Approaches:

  • Bond Dissociation Energy (BDE) Calculations: Using density functional theory (DFT) methods, the BDE for various bonds within the molecule can be calculated.[11] Lower BDE values indicate weaker bonds that are more likely to cleave under thermal stress. For 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, particular attention should be paid to the C-C bond between the carboxyl group and the adjacent methylene, as well as bonds within the pyrazole ring.

  • Reaction Pathway Modeling: Computational models can be used to explore the energy profiles of potential degradation reactions, such as decarboxylation and oxidation. This can help to identify the most likely degradation pathways under different conditions.

These theoretical studies can guide the design of forced degradation experiments by highlighting the most probable areas of molecular vulnerability.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of experimental stability assessment.[1] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradation products without being overwhelmed.[1]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Solutions of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose to Photolytic Photolytic Stress (ICH Q1B) Prep->Photolytic Expose to Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/DAD Analysis Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on preliminary results.

Protocol 1: Hydrolytic Stability

  • Preparation: Prepare a 1 mg/mL solution of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Store the acidic and basic solutions, along with a control solution (in the initial solvent), at 60°C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidation: Add an appropriate volume of 30% hydrogen peroxide to the solution to achieve a final concentration of 3% H2O2.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw samples at time points such as 0, 2, 4, 8, and 24 hours and analyze by HPLC.

Protocol 3: Thermal Stability

  • Solid State: Place a known quantity of the solid compound in a controlled temperature oven at, for example, 80°C.

  • Solution State: Prepare a 1 mg/mL solution and store it at 80°C.

  • Sampling and Analysis: For the solid, dissolve a portion at each time point (e.g., 1, 3, 7 days) for HPLC analysis. For the solution, directly sample at appropriate intervals.

Protocol 4: Photostability

  • Procedure: Expose the solid compound and a solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Analytical Methodology: The Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products.[12]

Method Development Strategy:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the necessary resolution.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity in the presence of degradation products.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm (or optimal wavelength)
Injection Volume 10 µL

Data Interpretation and Degradation Pathway Elucidation

The data from the forced degradation studies will be used to construct a degradation profile for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Data Analysis Workflow:

Data_Analysis_Workflow cluster_input Input Data cluster_processing Data Processing cluster_output Output HPLC_Data HPLC Chromatograms from Forced Degradation Samples Peak_Integration Peak Integration and Quantification of Degradants HPLC_Data->Peak_Integration LCMS_Data LC-MS Data (Mass Spectra) Mass_Analysis Mass-to-Charge Ratio (m/z) Analysis of Degradant Peaks LCMS_Data->Mass_Analysis Degradation_Profile Degradation Profile Table Peak_Integration->Degradation_Profile Structure_Elucidation Structural Elucidation of Major Degradants Mass_Analysis->Structure_Elucidation Pathway_Diagram Proposed Degradation Pathway Structure_Elucidation->Pathway_Diagram

Caption: Data analysis workflow for degradation studies.

Table 2: Example Degradation Profile Summary

Stress ConditionTime% Assay of ParentMajor Degradant RRT% Area of Major Degradant
0.1 M HCl, 60°C24 h92.50.854.2
0.1 M NaOH, 60°C8 h85.11.1510.3
3% H2O2, RT24 h95.30.922.1
80°C (Solid)7 days98.9-<0.5
Photolytic (ICH Q1B)-99.2-<0.5

RRT = Relative Retention Time

Structural Elucidation of Degradants:

Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identifying the structures of the degradation products. By comparing the mass-to-charge ratio (m/z) of the degradant peaks with that of the parent compound, and by analyzing the fragmentation patterns, the structural modifications can be deduced.

Potential Degradation Pathways:

  • Hydrolysis: Under basic conditions, hydrolysis of the propanoic acid to a salt is expected. Under strongly acidic or basic conditions, cleavage of the pyrazole ring could occur.

  • Oxidation: The pyrazole ring and the methylene bridge are potential sites for oxidation, leading to the formation of N-oxides or hydroxylated species.

  • Thermal Degradation: The most likely thermal degradation pathway is decarboxylation of the propanoic acid side chain.[9]

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for assessing the . By following these principles and protocols, researchers can generate a robust stability data package. This information is critical for advancing a drug candidate through the development pipeline, ensuring its quality, safety, and efficacy.

Future work should focus on the isolation and definitive structural characterization of any significant degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the stability of the compound in proposed formulations should be evaluated under long-term and accelerated storage conditions as per ICH guidelines.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 26, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved March 26, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2023, March 22). Retrieved March 26, 2026, from [Link]

  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Retrieved March 26, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2023, March 22). Retrieved March 26, 2026, from [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). Retrieved March 26, 2026, from [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Retrieved March 26, 2026, from [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2013, January 1). Retrieved March 26, 2026, from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, March 10). Retrieved March 26, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved March 26, 2026, from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 17). Retrieved March 26, 2026, from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Retrieved March 26, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 9). Retrieved March 26, 2026, from [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). Retrieved March 26, 2026, from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Retrieved March 26, 2026, from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). Retrieved March 26, 2026, from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

An Application Note and Protocol for the Synthesis of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and scalable four-step sequence commencing with the N-alkylation of pyrazole, followed by Vilsmeier-Haack formylation, Knoevenagel condensation, and concluding with a catalytic reduction. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required at each stage, ensuring a reproducible and efficient synthesis.

Introduction

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a valuable building block, incorporating a flexible propanoic acid side chain at the C4-position, which can serve as a handle for further derivatization or as a key pharmacophoric element.

This guide details a logical and field-tested synthetic route designed for both clarity and efficiency. Each protocol has been structured to be self-contained and includes expert insights into critical parameters that govern the reaction's success.

Overall Synthetic Strategy

The synthesis is designed as a linear four-step process. The core pyrazole ring is first N-functionalized with a butyl group. Subsequently, a carbon-carbon bond is formed at the C4 position to introduce a functionalized side chain, which is then elaborated to the final propanoic acid moiety.

Synthetic_Route Pyrazole Pyrazole (1) N_Butyl_Pyrazole 1-Butyl-1H-pyrazole (2) Pyrazole->N_Butyl_Pyrazole Step 1 N-Alkylation Aldehyde 1-Butyl-1H-pyrazole-4-carbaldehyde (3) N_Butyl_Pyrazole->Aldehyde Step 2 Vilsmeier-Haack Acrylic_Acid 3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid (4) Aldehyde->Acrylic_Acid Step 3 Knoevenagel Final_Product 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid (5) Acrylic_Acid->Final_Product Step 4 Reduction

Caption: Overall synthetic workflow for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-Butyl-1H-pyrazole (2)

This initial step involves the direct N-alkylation of the pyrazole ring. The choice of a strong base and an aprotic polar solvent is crucial for achieving high yields and minimizing side reactions.

Reaction Scheme: (Pyrazole) + 1-Bromobutane ---(K₂CO₃, DMF)--> 1-Butyl-1H-pyrazole

Expertise & Causality: The N-alkylation of pyrazole can yield two regioisomers if the ring is unsymmetrically substituted. By alkylating the parent pyrazole first, this ambiguity is avoided. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the pyrazole N-H.[3] N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and its ability to solvate the potassium salts, thereby increasing the nucleophilicity of the pyrazole anion.[1][3]

Protocol 1: N-Alkylation of Pyrazole

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1) (6.81 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq).

  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 20 minutes.

  • Add 1-bromobutane (12.9 mL, 120 mmol, 1.2 eq) dropwise to the suspension via syringe.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-butyl-1H-pyrazole (2) as a colorless oil.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Pyrazole (1)68.081001.06.81 g
1-Bromobutane137.021201.212.9 mL
Potassium Carbonate138.211501.520.7 g
DMF---100 mL
Product (2) Yield 124.19~85-~10.6 g
Step 2: Synthesis of 1-Butyl-1H-pyrazole-4-carbaldehyde (3)

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic rings.[4][5] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ.

Reaction Scheme: 1-Butyl-1H-pyrazole (2) ---(POCl₃, DMF)--> 1-Butyl-1H-pyrazole-4-carbaldehyde (3)

Expertise & Causality: The Vilsmeier reagent, chloroiminium cation [ClCH=N(CH₃)₂]⁺, is formed from the reaction of phosphoryl chloride (POCl₃) with DMF. The pyrazole ring, being electron-rich, is susceptible to electrophilic attack, which occurs preferentially at the C4 position due to electronic and steric factors.[2] The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the formylation to completion.[6]

Protocol 2: Vilsmeier-Haack Formylation

  • In a dry 250 mL three-necked flask under a nitrogen atmosphere, place 50 mL of anhydrous DMF and cool to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (9.3 mL, 100 mmol, 1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 1-butyl-1H-pyrazole (2) (10.3 g, 83 mmol, 1.0 eq) in 20 mL of anhydrous DMF dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the aldehyde (3) as a pale yellow solid.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
1-Butyl-1H-pyrazole (2)124.19831.010.3 g
Phosphoryl Chloride153.331001.29.3 mL
DMF---70 mL
Product (3) Yield 152.20~58-~8.8 g
Step 3: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid (4)

The Knoevenagel condensation provides a direct route to α,β-unsaturated acids by reacting an aldehyde with a compound containing an active methylene group, such as malonic acid.[5][7]

Reaction Scheme: Aldehyde (3) + Malonic Acid ---(Pyridine, Piperidine)--> Acrylic Acid (4)

Expertise & Causality: This reaction is typically catalyzed by a weak base. A mixture of pyridine and a catalytic amount of piperidine is highly effective.[6] Piperidine deprotonates malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. Pyridine acts as the solvent and a mild base to facilitate the subsequent dehydration (elimination of water) and decarboxylation steps, leading to the formation of the acrylic acid product.[8] Refluxing conditions are necessary to drive the reaction to completion.

Protocol 3: Knoevenagel Condensation

  • In a 100 mL round-bottom flask, dissolve 1-butyl-1H-pyrazole-4-carbaldehyde (3) (7.61 g, 50 mmol, 1.0 eq) and malonic acid (6.24 g, 60 mmol, 1.2 eq) in 30 mL of pyridine.

  • Add piperidine (0.5 mL, ~5 mmol, 0.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 4-5 hours.

  • After cooling to room temperature, pour the reaction mixture into a mixture of 100 mL of water and 50 g of crushed ice.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). This will precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to yield the pure acrylic acid (4).

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Aldehyde (3)152.20501.07.61 g
Malonic Acid104.06601.26.24 g
Pyridine---30 mL
Piperidine-50.10.5 mL
Product (4) Yield 194.23~42.5-~8.25 g
Step 4: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid (5)

The final step is the reduction of the carbon-carbon double bond in the acrylic acid side chain. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme: Acrylic Acid (4) ---(H₂, Pd/C, Ethanol)--> Propanoic Acid (5)

Expertise & Causality: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the reduction of alkenes.[9] The reaction is carried out under an atmosphere of hydrogen gas. Ethanol is a suitable solvent as it readily dissolves the starting material and does not interfere with the catalysis. The reduction is typically quantitative and proceeds under mild conditions.

Protocol 4: Catalytic Hydrogenation

  • To a 250 mL hydrogenation flask, add 3-(1-butyl-1H-pyrazol-4-yl)acrylic acid (4) (7.77 g, 40 mmol) and 100 mL of ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.4 g, ~5% w/w).

  • Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with H₂).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (5), as a white solid.

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Acrylic Acid (4)194.23401.07.77 g
10% Pd/C--Catalyst0.4 g
Ethanol--Solvent100 mL
Hydrogen (H₂)2.02Excess-1-3 atm
Product (5) Yield 196.24~38-~7.45 g

References

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-formylpyrazole derivatives 4 a,b. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry. Available at: [Link]

  • PubMed. (1986). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Pharmazie. Available at: [Link]

  • ProQuest. (2022). SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. NeuroQuantology. Available at: [Link]

  • SpringerLink. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF 4-FORMYL-1,3-DIMETHYLPYRAZOLE. Available at: [Link]

  • HETEROCYCLES. (2011). heck-mizoroki reaction of 4-iodo-1h-pyrazoles. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Available at: [Link]

  • MDPI. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • National Center for Biotechnology Information. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Available at: [Link]

  • EMBL-EBI. (n.d.). Document: Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. (CHEMBL1828531). ChEMBL. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available at: [Link]

  • DCU. (2013). Breaking the Ring through a Room Temperature Catalytic Wittig Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl). Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Abstract This application note provides a detailed guide to the definitive structural elucidation of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the definitive structural elucidation of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a substituted pyrazole, this compound represents a common structural motif in medicinal chemistry and materials science, making its unambiguous characterization essential for quality control, reaction monitoring, and regulatory submission. We present a comprehensive protocol, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental parameter selection is explained, and the logical framework for spectral interpretation is detailed, providing a robust methodology for researchers working with novel pyrazole derivatives and other complex small molecules.

Introduction

Substituted pyrazoles are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Therefore, the unequivocal confirmation of its chemical structure is a critical step in the synthetic and drug development workflow.

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid combines three key structural fragments: an N-alkylated pyrazole core, a flexible n-butyl chain, and a propanoic acid side chain. While mass spectrometry can confirm the elemental composition, only a multi-technique NMR analysis can definitively establish the precise connectivity and rule out isomeric impurities, such as substitution at the N2 position or alternative placement of the side chain. This guide provides the field-proven protocols and expert-level interpretation required to achieve this characterization with confidence.

Experimental Protocols

Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. The following protocol is designed to ensure high-resolution spectra free from common artifacts.

Materials:

  • 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (5-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS), ≥99.8% D

  • High-precision NMR tube (e.g., Norell 507-HP or equivalent)

  • Pipettes and a clean, dry vial

Protocol:

  • Weighing: Accurately weigh approximately 15-20 mg of the solid compound into a clean, dry vial. This concentration is optimal for obtaining high signal-to-noise ¹³C and 2D NMR spectra in a reasonable timeframe. For routine ¹H NMR, 5-10 mg is sufficient.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Deuterated chloroform is an excellent general-purpose solvent for many organic molecules and has well-characterized residual solvent peaks.[2] The residual protio-chloroform (CHCl₃) signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.[3]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Transfer the solution to the NMR tube. Ensure the final liquid height is approximately 4-5 cm, which is optimal for the active volume of most NMR probes.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following parameters are provided as a robust starting point and can be adapted as needed.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve ~15 mg in 0.7 mL CDCl3 H1 ¹H NMR Prep->H1 Insert into Spectrometer C13 ¹³C{¹H} NMR COSY 2D gCOSY HSQC 2D gHSQCAD HMBC 2D gHMBCAD Assign Structure Elucidation & Assignment HMBC->Assign Process & Interpret

Caption: Standard workflow for small molecule NMR characterization.

¹H NMR Spectroscopy:

  • Pulse Sequence: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm to capture all signals, including the carboxylic acid proton)

  • Acquisition Time (AQ): ~4 seconds. This ensures good digital resolution.[4]

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16 (adjust for signal-to-noise)

  • Receiver Gain (RG): Set automatically

¹³C{¹H} NMR Spectroscopy:

  • Pulse Sequence: zgpg30 (Proton-decoupled with a 30-degree pulse)

  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm to cover all expected carbon types)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

2D gCOSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds.

  • Pulse Sequence: cosygpmfqf

  • Spectral Width (F1, F2): 16 ppm

  • Number of Scans (NS): 4-8 per increment

2D gHSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons directly to their attached carbons (¹JCH).

  • Pulse Sequence: hsqcedetgpsisp2.3 (Phase-sensitive, multiplicity-edited)

  • Spectral Width (F2 - ¹H): 16 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm (e.g., 0-200 ppm)

  • ¹JCH Coupling Constant: Set to 145 Hz, a good average for sp² and sp³ C-H bonds.[5]

  • Number of Scans (NS): 8-16 per increment

2D gHMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 16 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Long-Range Coupling Constant (ⁿJCH): Set to 8 Hz. This value is optimal for detecting typical 2- and 3-bond couplings.

  • Number of Scans (NS): 16-32 per increment

Results: Spectral Data and Interpretation

The following data represent a typical characterization of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. The molecular structure and numbering scheme used for assignment are shown below.

Molecular Structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid with atom numbering ***Figure 1:** Structure and numbering scheme for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.*
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial overview of the proton environments. The signals are well-resolved and consistent with the proposed structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.5 - 9.5br s1H-H-1'' (COOH)
7.45s1H-H-5
7.38s1H-H-3
4.08t2H7.2H-1'
2.89t2H7.5H-3''
2.62t2H7.5H-2''
1.81p2H7.4H-2'
1.34sext2H7.4H-3'
0.93t3H7.4H-4'

Interpretation:

  • Carboxylic Acid Proton (H-1''): A very broad singlet is observed far downfield, characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon shaking the sample with a drop of D₂O.

  • Pyrazole Protons (H-3, H-5): Two sharp singlets at 7.38 and 7.45 ppm are assigned to the two protons on the pyrazole ring.[6] Their singlet multiplicity confirms the 1,4-disubstitution pattern.

  • Propanoic Acid Chain (H-2'', H-3''): Two triplets at 2.62 and 2.89 ppm, each integrating to 2H, correspond to the two methylene groups of the propanoic acid side chain. The downfield shift of the H-3'' protons is due to their proximity to the electron-withdrawing carboxylic acid group.[7] The COSY spectrum confirms their coupling to each other.

  • N-Butyl Chain (H-1', H-2', H-3', H-4'): The four signals of the n-butyl group are clearly visible. The triplet at 4.08 ppm (H-1') is shifted significantly downfield due to its direct attachment to the electronegative pyrazole nitrogen. The remaining alkyl protons appear in their expected regions, with the terminal methyl group (H-4') being the most upfield signal at 0.93 ppm.[8] The COSY spectrum confirms the sequential connectivity of this entire spin system.

¹³C{¹H} NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
178.5C-1'' (C=O)
138.9C-5
128.2C-3
114.5C-4
49.8C-1'
34.1C-3''
32.3C-2'
24.8C-2''
19.9C-3'
13.6C-4'

Interpretation:

  • Carbonyl Carbon (C-1''): The signal at 178.5 ppm is characteristic of a carboxylic acid carbonyl carbon.[9][10]

  • Pyrazole Carbons (C-3, C-4, C-5): Three signals appear in the aromatic region. Based on general pyrazole chemistry and confirmed by HMBC, C-5 is the most downfield, followed by C-3 and the substituted C-4.[11]

  • Alkyl Carbons: The remaining six signals in the upfield region (13-50 ppm) correspond to the sp³ hybridized carbons of the n-butyl and propanoic acid chains, consistent with standard chemical shift tables.[12]

2D NMR Analysis: Confirming Connectivity

While 1D spectra suggest the structure, 2D NMR provides definitive proof of connectivity. The HMBC experiment is particularly powerful for linking the individual structural fragments.

G cluster_mol Key HMBC Correlations N1 N1 N2 N2 C3 C3-H (7.38) C4 C4 (114.5) C1p C1'-H2 (4.08) C3->C1p ²J C2pp C2''-H2 (2.62) C3->C2pp ²J C5 C5-H (7.45) C5->C1p ²J C5->C2pp ²J C1p->C3 ³J C1p->C5 ³J C2p C2' C2pp->C3 ³J C2pp->C5 ³J C3pp C3''

Caption: Key ²J and ³J HMBC correlations confirming the 1,4-substitution pattern.

Key Confirmations from 2D NMR:

  • N-Butyl Attachment: The HMBC spectrum shows clear correlations from the N-CH₂ protons (H-1' at 4.08 ppm) to two pyrazole ring carbons, C-5 (138.9 ppm) and C-3 (128.2 ppm). This unequivocally confirms that the butyl group is attached to the N1 position.

  • Propanoic Acid Attachment: Correlations are observed from the Py-CH₂ protons (H-2'' at 2.62 ppm) to the pyrazole carbons C-3, C-5, and most importantly, the substituted carbon C-4 (114.5 ppm). This confirms the side chain is located at the C4 position.

  • Chain Connectivities: The COSY spectrum shows the expected correlations within the butyl chain (H-1' ↔ H-2' ↔ H-3' ↔ H-4') and the propanoic acid chain (H-2'' ↔ H-3''), confirming their integrity.

  • C/H Assignments: The HSQC spectrum allows for the unambiguous assignment of every protonated carbon by correlating the assigned proton signals to their directly attached carbon signals.

Conclusion

The comprehensive application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a complete and unambiguous structural characterization of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. The data obtained are fully consistent with the proposed structure, confirming the N1-alkylation of the pyrazole ring and the C4-position of the propanoic acid side chain. The detailed protocols and interpretation framework presented herein serve as a robust guide for researchers requiring high-confidence structural elucidation of novel small molecules, ensuring data integrity and scientific rigor in chemical and pharmaceutical research.

References

  • Claramunt, R. M., & Elguero, J. (2006). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 15(1), 20-28. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (General reference for typical chemical shifts).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Typical ¹³C chemical shift for carboxylic acids is cited as 170-185 ppm).
  • Martin, G. J., Martin, M. L., & Odiot, S. (1975). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Chemical Society, 97(1), 58-62. Available at: [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 nuclear magnetic resonance studies of azoles. Tautomerism, substituent effects, and protonation. The Journal of Organic Chemistry, 39(3), 357-363. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Wisconsin. (2021). 13C NMR Chemical Shift Table. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles. (2013). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 12(10), 1017-1033. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NMR theory and practice).
  • Springer Nature Experiments. (2023). NMR Protocols and Methods. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133-149. Available at: [Link]

  • Wikipedia. (2024). Deuterated chloroform. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of butane. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of propanoic acid. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic Acid into High-Throughput and DNA-Encoded Drug Discovery Libraries

Target Audience: Discovery Chemists, Library Design Scientists, and Structural Biologists Content Focus: Chemical Space Expansion, DNA-Encoded Libraries (DELs), and Fragment-Based Drug Discovery (FBDD) Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Library Design Scientists, and Structural Biologists Content Focus: Chemical Space Expansion, DNA-Encoded Libraries (DELs), and Fragment-Based Drug Discovery (FBDD)

Executive Summary and Mechanistic Rationale

The expansion of biologically relevant chemical space relies heavily on the selection of high-quality, lead-like building blocks (BBs). 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a highly versatile, bifunctional building block increasingly utilized in the construction of combinatorial libraries, particularly DNA-Encoded Libraries (DELs) and Fragment-Based Drug Discovery (FBDD) arrays[1].

  • Elimination of Tautomeric Ambiguity: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which can lead to regiochemical mixtures during library synthesis. The N1-butyl alkylation locks the pyrazole into a single tautomeric state, ensuring uniform, predictable library products—a strict requirement for the deconvolution of DELs[2].

  • Favorable Physicochemical Profile: The 1-butyl chain acts as a lipophilic anchor, enabling the probing of deep, hydrophobic binding pockets (e.g., in kinase hinge regions or cyclooxygenase active sites)[3].

  • Flexible Spacer: The propanoic acid moiety provides a two-carbon flexible spacer between the rigid aromatic core and the resulting amide bond. This prevents steric clashing with the bulky DNA-headpiece during DEL synthesis, leading to higher ligation efficiencies compared to rigid benzoic or pyrazole-carboxylic acids[4].

Quantitative Data: Physicochemical Profile

To ensure compliance with the "Rule of 3" (Ro3) for fragment libraries and lead-like library design, the physicochemical properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid are summarized below.

PropertyValueRo3 / Lead-Like ComplianceStrategic Implication
Molecular Weight 196.25 g/mol Yes (< 300 Da)Leaves ample mass budget for subsequent combinatorial additions.
Calculated LogP ~1.8Yes (≤ 3.0)Optimal balance of aqueous solubility (for DELs) and target lipophilicity.
H-Bond Donors (HBD) 1 (COOH)Yes (≤ 3)Consumed during amide coupling; resulting library member has 0 HBD from this BB.
H-Bond Acceptors (HBA) 3 (N, O, O)Yes (≤ 3)Retains one sp2 nitrogen (N2) for critical kinase hinge-binding interactions.
Rotatable Bonds 5Yes (≤ 3-6)Allows conformational adaptation within target binding sites.

Biological Relevance and Pharmacophore Mapping

Pyrazole-propanoic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry[5]. They are particularly renowned for their dual inhibitory action on the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways, making them highly sought after in the development of next-generation anti-inflammatory and antineoplastic therapeutics[3][6].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT Inhibitor Pyrazole Propanoic Acid Derivatives Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX inflammatory pathways by pyrazole propanoic acid derivatives.

Experimental Workflows and Self-Validating Protocols

Protocol A: Aqueous Amide Coupling for DNA-Encoded Libraries (DELs)

Causality & Design Choice: Traditional amide coupling reagents (like HATU) require anhydrous organic solvents and high pH (DIPEA), which can degrade the DNA barcode or cause irreversible precipitation. For DELs, we utilize DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM is highly soluble in water, operates efficiently at near-neutral pH, and does not require pre-activation of the carboxylic acid, thereby preserving the integrity of the DNA tag[7].

Reagents Required:
  • Amino-modified DNA headpiece (1 mM in water)

  • 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (100 mM in DMSO)

  • DMT-MM (200 mM in water, freshly prepared)

  • MOPS buffer (250 mM, pH 7.0)

  • 5M NaCl and cold absolute ethanol (for precipitation)

Step-by-Step Methodology:
  • Reaction Assembly: In a sterile microcentrifuge tube, combine 10 µL of MOPS buffer (pH 7.0) and 2 µL of the amino-modified DNA headpiece (final DNA amount = 2 nmol).

  • Building Block Addition: Add 2 µL of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (200 nmol, 100 eq). Note: The 1-butyl chain reduces aqueous solubility slightly compared to shorter chains; ensure the final DMSO concentration remains between 10-15% to keep the BB in solution without precipitating the DNA.

  • Initiation: Add 4 µL of freshly prepared DMT-MM solution (800 nmol, 400 eq). Mix thoroughly by gentle pipetting.

  • Incubation: Incubate the reaction at 30°C for 12 hours on a thermoshaker at 600 rpm.

  • Self-Validating Purification (Ethanol Precipitation):

    • Add 10% volume (approx. 2 µL) of 5M NaCl and 3 volumes (approx. 60 µL) of cold absolute ethanol.

    • Vortex and incubate at -80°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: This step is self-validating. The DNA conjugate forms a visible pellet, while unreacted pyrazole building block and DMT-MM byproducts remain highly soluble in the ethanol supernatant and are discarded.

  • Validation: Resuspend the pellet in 20 µL of LC-MS grade water. Analyze a 1 µL aliquot via UPLC-MS to confirm the mass shift corresponding to the addition of the pyrazole moiety (-H2O + 196.25 Da).

DEL_Workflow DNA Amino-Modified DNA Headpiece Coupling Amide Coupling (DMT-MM, Aqueous) DNA->Coupling BB 3-(1-butyl-1H-pyrazol-4-yl) propanoic acid BB->Coupling Library DNA-Encoded Pyrazole Library Coupling->Library Ligation & Encoding Screening Affinity Selection against Target Protein Library->Screening Hit Hit Identification (NGS Sequencing) Screening->Hit Elution of Binders

Caption: Workflow for incorporating the pyrazole building block into a DNA-Encoded Library (DEL).

Protocol B: High-Throughput Combinatorial Synthesis (Solution Phase)

For standard HTS library generation where DNA tags are absent, organic phase coupling maximizes yield.

Step-by-Step Methodology:
  • Activation: In a 96-well reaction block, dissolve 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (0.1 mmol) in 500 µL of anhydrous DMF. Add HATU (0.11 mmol, 1.1 eq) and DIPEA (0.3 mmol, 3 eq).

  • Pre-incubation: Shake for 5 minutes at room temperature. Causality: This allows the formation of the highly reactive O-At ester intermediate.

  • Amine Addition: Add the target amine building block (0.1 mmol) dissolved in 200 µL of DMF.

  • Coupling: Seal the block and agitate at room temperature for 4 hours.

  • Workup: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac). Re-dissolve in DMSO for direct injection into preparative HPLC for automated purification.

Conclusion

The incorporation of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid into drug discovery libraries provides a strategic advantage. Its locked tautomeric state ensures high-fidelity library synthesis, while its unique blend of a lipophilic butyl anchor and a flexible propanoic spacer makes it an ideal candidate for targeting complex biological pockets, particularly in oncology and inflammation[3][8]. By utilizing the self-validating DMT-MM aqueous coupling protocol, library scientists can seamlessly integrate this privileged scaffold into multi-million member DNA-encoded libraries[4][7].

Sources

Application

Scale-Up Manufacturing Protocol for 3-(1-Butyl-1H-pyrazol-4-yl)propanoic Acid: From Bench to Pilot Plant

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals. Introduction 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1823962-65-7) is a highly specialized building block utilized in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals.

Introduction

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1823962-65-7) is a highly specialized building block utilized in the synthesis of targeted therapeutics, including kinase inhibitors (such as BTK inhibitors) and histone deacetylase (HDAC) inhibitors[1][2][3]. Transitioning the synthesis of this fragment from a milligram-scale discovery environment to a multi-kilogram pilot plant requires rigorous process optimization. This application note details a self-validating, three-step telescoping process designed for maximum atom economy, safety, and purity.

Part 1: Synthetic Strategy and Mechanistic Causality

The most robust and scalable route to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid avoids hazardous organometallic reagents, relying instead on a highly controlled condensation and reduction sequence.

1. N-Alkylation: The process begins with the regioselective alkylation of 1H-pyrazole-4-carboxaldehyde.

  • Causality in Scale-up: While discovery chemistry often utilizes Sodium Hydride (NaH) in DMF, this process substitutes NaH with Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (MeCN). This eliminates the explosive evolution of hydrogen gas at scale and simplifies the aqueous workup, removing the risk of toxic DMF carryover.

2. Knoevenagel-Doebner Condensation: The aldehyde intermediate is reacted with malonic acid to form an α,β -unsaturated acrylic acid intermediate[4].

  • Causality in Scale-up: Piperidine is utilized as a nucleophilic catalyst. It temporarily forms a highly reactive iminium ion with the aldehyde, dramatically lowering the activation energy for malonic acid attack. The elevated temperature (100°C) drives spontaneous decarboxylation, pushing the equilibrium entirely toward the (E)-acrylic acid[5].

3. Catalytic Hydrogenation: The final step is the reduction of the double bond.

  • Causality in Scale-up: 5% Pd/C is specifically selected over 10% Pd/C or Pearlman's catalyst. The lower palladium loading, combined with a strictly controlled hydrogen pressure limit (4 bar), prevents the over-reduction (hydrogenolysis) of the nitrogen-rich pyrazole ring, ensuring a highly self-limiting and safe reaction profile[3][4].

SynthesisWorkflow SM 1H-pyrazole-4-carboxaldehyde Rxn1 N-Alkylation (1-Bromobutane, K2CO3, MeCN) SM->Rxn1 Int1 1-Butyl-1H-pyrazole-4-carboxaldehyde Rxn1->Int1 >95% Yield Rxn2 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Int1->Rxn2 Int2 (E)-3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid Rxn2->Int2 >90% Yield Rxn3 Catalytic Hydrogenation (H2, 5% Pd/C, EtOH) Int2->Rxn3 Prod 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid Rxn3->Prod >98% Yield

Three-step scalable synthetic workflow for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Part 2: Step-by-Step Scale-Up Protocols

Step 1: N-Alkylation (10 kg Input Scale)
  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2​ . Charge Acetonitrile (50 L), 1H-pyrazole-4-carboxaldehyde (10.0 kg, 104 mol), and anhydrous K2​CO3​ (21.5 kg, 156 mol, 1.5 eq).

  • Controlled Addition: Heat the suspension to 60°C. Using a dosing pump, add 1-bromobutane (15.7 kg, 114 mol, 1.1 eq) dropwise over 2 hours. Note: Strict adherence to the 2-hour addition time prevents localized thermal runaway and minimizes di-alkylation impurities.

  • Reaction: Ramp temperature to 75°C and agitate for 8 hours.

  • Workup: Cool the reactor to 20°C. Filter the inorganic salts through a Nutsche filter. Concentrate the filtrate under vacuum (50 mbar, 40°C). Partition the resulting oil between Ethyl Acetate (40 L) and Purified Water (40 L). Separate the organic layer, wash with brine (20 L), dry over Na2​SO4​ , and concentrate to yield 1-butyl-1H-pyrazole-4-carboxaldehyde.

Step 2: Knoevenagel-Doebner Condensation
  • Charge: To a clean 100 L reactor, charge the Step 1 intermediate (~15.2 kg), malonic acid (12.5 kg, 120 mol, 1.2 eq), and Pyridine (30 L).

  • Catalyst Addition: Add Piperidine (0.85 kg, 10 mol, 0.1 eq).

  • Reaction: Heat the mixture to 100°C. Maintain agitation for 12 hours. Carbon dioxide evolution will be visible; ensure the reactor vent is open to a scrubber system.

  • Isolation: Cool the mixture to 10°C. Slowly acidify the solution by adding 6M HCl until pH 2 is reached, maintaining the internal temperature below 20°C. Filter the precipitated (E)-3-(1-butyl-1H-pyrazol-4-yl)acrylic acid, wash thoroughly with cold water (2 x 10 L), and dry under vacuum at 50°C for 24 hours.

Step 3: Catalytic Hydrogenation
  • Charge: To a 50 L Hastelloy pressure reactor, charge the (E)-3-(1-butyl-1H-pyrazol-4-yl)acrylic acid (15.0 kg), Ethanol (30 L), and 5% Pd/C (50% wet, 1.5 kg).

  • Purge Sequence: Purge the reactor headspace with N2​ (3 cycles at 3 bar), followed by H2​ (3 cycles at 3 bar) to ensure a completely inert, oxygen-free environment.

  • Reaction: Pressurize the reactor with H2​ to exactly 4 bar. Heat the jacket to maintain an internal temperature of 40°C. Agitate at 500 RPM until hydrogen mass flow meter indicates zero uptake (approximately 6 hours).

  • In-Process Control (IPC): Execute the IPC logic detailed in the workflow below. Do not proceed to filtration until the unreduced acrylic acid is <0.5% by HPLC.

  • Workup: Purge the reactor with N2​ . Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate to 10 L, then add Heptane (20 L) dropwise to induce crystallization. Filter the white crystalline solid and dry under vacuum.

IPCLogic Sample Reactor Sampling (t = 6 hours) HPLC HPLC Analysis (UV 254 nm) Sample->HPLC Decision Is Acrylic Acid < 0.5% AUC? HPLC->Decision ActionNo Maintain H2 Pressure Re-sample in 2h Decision->ActionNo No ActionYes Purge with N2 Filter Pd/C Catalyst Decision->ActionYes Yes ActionNo->Sample Cryst Crystallization & Isolation ActionYes->Cryst

Self-validating IPC logic tree for the catalytic hydrogenation step.

Part 3: Quantitative Scale-Up Data

Continuous monitoring of Critical Quality Attributes (CQAs) is required to ensure batch-to-batch reproducibility. The table below summarizes expected pilot-plant scale parameters and yields.

Parameter / MetricStep 1: AlkylationStep 2: CondensationStep 3: Hydrogenation
Batch Size (Input) 10.0 kg15.2 kg15.0 kg
Operating Temperature 75°C100°C40°C
Reaction Time 8 hours12 hours6 hours
Yield (Isolated) 96%92%95%
Target Purity (HPLC AUC) > 98.5%> 99.0%> 99.5%
Critical Impurity Monitored Di-alkylated speciesUnreacted aldehydeUnreduced acrylic acid

References

  • EvitaChem. 4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine - EvitaChem: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.1

  • Benchchem. (E)-3-(1H-Pyrazol-4-yl)acrylic acid.4

  • Google Patents (WO2014210255A1). Primary carboxamides as btk inhibitors.2

  • Google Patents (US20180370987A1). Histone deacetylase inhibitors.3

  • Benchchem. 1H-Pyrazole, 4-ethenyl-1-phenyl-.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic Acid

Welcome to the technical support center for the purification of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, providing detailed solutions and the scientific rationale behind them.

Issue 1: Low Yield After Initial Work-up

Potential Cause: Incomplete extraction of the carboxylic acid from the reaction mixture. Carboxylic acids can be challenging to extract efficiently if the pH of the aqueous phase is not optimal.

Troubleshooting Solution:

  • Acid-Base Extraction Optimization: This is a cornerstone technique for purifying carboxylic acids.[1][2] The underlying principle is the conversion of the carboxylic acid into its water-soluble salt form by treatment with a base, allowing for its separation from neutral or basic impurities.[1][3]

    • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Basification & Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] Gently invert the funnel multiple times, venting frequently to release the pressure from the carbon dioxide gas that evolves.[6] The basic bicarbonate solution deprotonates the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer.

    • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

    • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[4] Combine all aqueous extracts.

    • Acidification & Isolation: Cool the combined aqueous extracts in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). The protonated 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid will precipitate out of the solution. If it oils out, you may need to extract it back into an organic solvent.

    • Final Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

    • Drying and Concentration: Dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Issue 2: Persistent Impurities After Acid-Base Extraction

Potential Cause: The presence of acidic impurities with similar pKa values to the target compound, or neutral impurities that are partially soluble in the aqueous base.

Troubleshooting Solution:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[7] The choice of solvent is critical for successful recrystallization.

    • Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, common solvents include ethanol, methanol, acetone, and toluene.[8][9] You may need to use a binary solvent system (a "good" solvent and a "poor" solvent) to achieve optimal crystallization.[8]

    • Procedure:

      • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

      • Add the "poor" solvent dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals. Placing the flask in an ice bath can maximize the yield.[7]

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a highly effective alternative.[4][7]

    • Stationary Phase: Silica gel is the most common stationary phase for purifying pyrazole derivatives.[7]

    • Mobile Phase Selection: The choice of eluent is determined by running thin-layer chromatography (TLC) of the crude mixture in various solvent systems. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve the peak shape and reduce tailing of the carboxylic acid on the silica gel.[4]

    • Procedure:

      • Pack a column with silica gel.

      • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

      • Elute the column with the chosen mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Issue 3: Oiling Out During Recrystallization or Acidification

Potential Cause: The melting point of the compound or its impurities is lower than the boiling point of the solvent used for recrystallization. During acidification, a high concentration of the product can sometimes lead to the formation of an oil instead of a solid precipitate.

Troubleshooting Solution:

  • For Recrystallization:

    • Change Solvent System: Select a solvent or solvent mixture with a lower boiling point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce nucleation.[7]

    • Slow Cooling: Ensure the solution cools down very slowly. You can insulate the flask to slow the rate of cooling.

  • For Acidification:

    • Dilution: Use a more dilute solution of the carboxylic acid salt before acidification.

    • Slow Acid Addition: Add the acid very slowly while vigorously stirring the solution.

    • Temperature Control: Keep the solution in an ice bath throughout the acidification process.

    • Extraction: If the product consistently oils out, extract the oily layer with a suitable organic solvent, then wash, dry, and concentrate the organic phase.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid?

A1: Common impurities often depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4] For instance, if the synthesis involves the hydrolysis of an ester, you might have residual ester starting material. If the pyrazole ring was formed in the synthesis, you could have regioisomers which can be challenging to separate due to their similar physical properties.[7]

Q2: How can I effectively monitor the purity of my compound during the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your purification, especially for column chromatography.[7][10] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of your final product and identifying any remaining impurities.[7]

Q3: My compound is a solid. Is recrystallization always the best first choice for purification?

A3: For solid compounds, recrystallization is often a good first choice due to its cost-effectiveness and potential to yield highly pure material.[4][7] However, its success is highly dependent on finding a suitable solvent system. If your compound is part of a complex mixture or if you cannot find a good recrystallization solvent, column chromatography is a more versatile and often necessary alternative.

Q4: I'm seeing significant streaking of my compound on the TLC plate. What does this mean and how can I fix it?

A4: Streaking on a silica gel TLC plate for a carboxylic acid is often due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel. To resolve this, you can add a small amount of acetic or formic acid to your developing solvent (eluent). This will protonate the silica gel surface and the carboxylic acid, leading to sharper spots.

Q5: What is the best way to remove residual solvents from my final product?

A5: After the final purification step, residual organic solvents can often be removed by drying the compound under high vacuum. If the solvent has a high boiling point, you may need to gently heat the sample while under vacuum. For stubborn solvents, dissolving the compound in a more volatile solvent and then re-evaporating can sometimes help.

III. Experimental Protocols & Data

Protocol 1: Optimized Acid-Base Extraction Workflow

PurificationWorkflow Crude Crude Mixture in Organic Solvent AddBase Add aq. NaHCO3 (Separatory Funnel) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (Carboxylate Salt) Separate1->AqueousLayer Collect OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate1->OrganicLayer Discard Acidify Acidify with 1M HCl (Ice Bath) AqueousLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Extract Extract with Organic Solvent Precipitate->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for acid-base extraction purification.

Protocol 2: Recrystallization Decision Matrix

RecrystallizationDecision Start Crude Solid Product SolventScreen Screen for Single Solvent (Soluble Hot, Insoluble Cold) Start->SolventScreen SolventFound Suitable Solvent Found? SolventScreen->SolventFound SingleSolvent Perform Single Solvent Recrystallization SolventFound->SingleSolvent Yes BinarySystem Use Binary Solvent System (Good/Poor Solvent Pair) SolventFound->BinarySystem No PureCrystals Collect Pure Crystals SingleSolvent->PureCrystals PerformBinary Perform Binary Solvent Recrystallization BinarySystem->PerformBinary PerformBinary->PureCrystals

Caption: Decision-making for recrystallization solvent selection.

Table 1: Common Solvents for Purification
SolventTypeBoiling Point (°C)Common UseNotes
Ethyl Acetate Polar Aprotic77.1Extraction, ChromatographyGood general-purpose solvent for many organic compounds.
Dichloromethane Polar Aprotic39.6Extraction, ChromatographyVolatile and effective for dissolving a wide range of compounds.
Hexane Non-polar68ChromatographyUsed as the non-polar component in mobile phases.
Ethanol Polar Protic78.4RecrystallizationGood for recrystallizing moderately polar compounds.[9]
Methanol Polar Protic64.7RecrystallizationMore polar than ethanol, can be a good choice for more polar compounds.[9]
Toluene Non-polar110.6RecrystallizationHigher boiling point, useful for less soluble compounds.
Acetone Polar Aprotic56RecrystallizationGood solvent for many pyrazole derivatives.[9]

IV. References

  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. Available from:

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. Available from:

  • Acid–base extraction - Wikipedia. Available from: [Link]

  • Chemically-active extraction - Chemistry Teaching Labs - University of York. Available from: [Link]

  • Acid-Base Extraction. Available from:

  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. Available from:

  • How can I purify carboxylic acid? - ResearchGate. Available from: [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities - YouTube. Available from: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available from: [Link]

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. Available from:

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from:

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available from: [Link]

  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. Available from:

  • Improving solubility of pyrazole derivatives for reaction - Benchchem. Available from:

  • Technical Support Center: Spirodionic Acid Purification - Benchchem. Available from:

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available from: [Link]

  • Methods of Preparation of Carboxylic Acids - BYJU'S. Available from: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available from:

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from:

  • making carboxylic acids - Chemguide. Available from: [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available from:

  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Available from:

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available from:

  • Can anyone help with a problem with organic acid analysis using HPLC? - ResearchGate. Available from: [Link]

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. Available from:

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available from:

  • (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction - ResearchGate. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available from:

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available from:

  • 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/ - PubMed. Available from: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the technical support guide for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited solubility in aqueous media. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Molecule: Why is Solubility a Challenge?

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid possesses a composite structure that contributes to its poor aqueous solubility. The molecule can be deconstructed into three key regions:

  • A Butyl Chain: This nonpolar alkyl group is hydrophobic and resists interaction with water.

  • A Pyrazole Ring: While containing nitrogen atoms capable of hydrogen bonding, the aromatic ring system is predominantly hydrophobic.

  • A Propanoic Acid Group: This is the key to unlocking solubility. The carboxylic acid moiety is a weak acid that can be deprotonated to form a highly polar and water-soluble carboxylate salt.[1]

The combination of the hydrophobic butyl and pyrazole components outweighs the hydrophilic character of the protonated carboxylic acid group at neutral pH, leading to low solubility. The key to solubilization is to manipulate the equilibrium of the carboxylic acid group.

Caption: Structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: I added the compound to my neutral buffer (e.g., PBS pH 7.4) and it won't dissolve. What's wrong?

At neutral pH, the carboxylic acid group is largely in its protonated, uncharged (R-COOH) form. This form is significantly less polar than its deprotonated, charged salt form (R-COO⁻).[2] The molecule's hydrophobic regions dominate, leading to poor solubility. To dissolve it, you must increase the pH to deprotonate the carboxylic acid.

Q2: What is the estimated pKa of this compound?

While the exact pKa of this specific molecule is not readily published, typical carboxylic acids have pKa values in the range of 4 to 5.[1] For complete deprotonation and solubilization, it is a standard practice to adjust the pH to at least 1.5-2 units above the pKa. Therefore, a pH of 7.0 or higher is recommended.[3]

Q3: Can I use heat to dissolve the compound?

Slightly increasing the temperature can enhance the solubility of many compounds, including carboxylic acids.[4] However, this effect may be limited and the compound could precipitate out as the solution cools. Gentle warming can be used in conjunction with other methods like pH adjustment, but it is unlikely to be a sufficient solution on its own. Caution should be exercised to avoid thermal degradation.

Q4: Will sonication help dissolve the compound?

Sonication is excellent for breaking up solid aggregates and increasing the surface area available for solvation, which can speed up the dissolution process. However, it does not change the fundamental thermodynamic solubility limit of the compound in a given solvent. It should be used as an aid, not a primary solubilization method.

Troubleshooting Guides & Protocols

Guide 1: Solubilization by pH Adjustment

This is the most direct and effective method for solubilizing carboxylic acids in aqueous media. The principle is based on shifting the equilibrium from the poorly soluble neutral form to the highly soluble anionic salt form.

cluster_equilibrium pH-Dependent Ionization A R-COOH (Poorly Soluble) B R-COO⁻ + H⁺ (Highly Soluble) A->B Add Base (e.g., NaOH) (Shifts Right) B->A Add Acid (e.g., HCl) (Shifts Left)

Caption: Effect of pH on carboxylic acid ionization and solubility.

Protocol: Preparing a Concentrated Stock Solution via pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid powder.

  • Initial Suspension: Add a portion of the final desired volume of purified water or aqueous buffer (e.g., add 800 µL for a final volume of 1 mL). The compound will likely form a suspension.

  • Basification: While stirring or vortexing, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base incrementally until the solid completely dissolves and the solution becomes clear. The key is to deprotonate the carboxylic acid to its soluble salt form.[5]

  • pH Measurement: Measure the pH of the solution. It should be significantly above the compound's pKa, typically in the range of pH 8.0 - 9.0 for complete dissolution.

  • Final Volume Adjustment: Adjust the volume to the final desired concentration with your buffer or water.

  • Final pH Adjustment (Optional & Critical): If your experiment requires a specific final pH (e.g., 7.4), you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Crucially, you must monitor for any signs of precipitation. If the compound begins to crash out, you have reached the solubility limit at that pH. In this case, you must either work at a higher pH or consider an alternative solubilization strategy.

  • Sterilization: If required, sterile filter the final solution through a 0.22 µm filter.

Guide 2: Utilizing Co-Solvent Systems

If pH adjustment is not suitable for your experimental system (e.g., it affects cell viability or assay performance), a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.

Commonly Used Biocompatible Co-solvents:
Co-SolventProperties & Considerations
DMSO A powerful, aprotic solvent. Use at low final concentrations (<0.5%) in cell-based assays as it can be toxic.
Ethanol A polar, protic solvent. Generally well-tolerated in many biological systems at low concentrations.
PEG 400 A non-toxic polymer. Often used in pharmaceutical formulations to enhance solubility and stability.[6]
Propylene Glycol A viscous, non-toxic solvent commonly used in drug formulations.
Protocol: Preparing a Stock Solution with a Co-Solvent
  • Select Co-Solvent: Choose a co-solvent that is compatible with your downstream application.

  • Initial Dissolution: Dissolve the weighed 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in a minimal amount of the pure co-solvent (e.g., 100% DMSO). This will create a highly concentrated primary stock.

  • Serial Dilution: Perform serial dilutions of this primary stock into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around, while vortexing, to avoid localized high concentrations that can cause precipitation.

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any cloudiness or precipitation. The highest concentration that remains clear is your working solubility limit in that co-solvent/buffer system.

Guide 3: Advanced Solubilization with Excipients

For more challenging applications, particularly in formulation development for oral or parenteral administration, specialized excipients can dramatically enhance solubility.[7] These molecules work by creating microenvironments that shield the hydrophobic drug from the aqueous bulk phase.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions (butyl group, pyrazole ring) of the drug molecule, forming a water-soluble "inclusion complex".[6]

  • Surfactants (e.g., Polysorbates, Cremophor®): Above their critical micelle concentration (CMC), these amphiphilic molecules form micelles. The hydrophobic core of the micelle can solubilize the drug, while the hydrophilic shell interacts with water.[6][7]

  • Polymers: Certain polymers like PVP, HPMC, or specialized polyacrylic acid excipients can be used to create amorphous solid dispersions (ASDs) or polymeric micelles, which are highly effective at increasing the solubility of poorly soluble drugs.[8][9]

Caption: Diagram of a drug molecule solubilized within a surfactant micelle.

Protocol: Exploratory Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add Compound: Add an excess of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid to the cyclodextrin solution.

  • Equilibrate: Stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantify Solubilized Compound: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This will determine the solubility enhancement provided by the cyclodextrin.

Summary & Recommended Workflow

For effective and efficient troubleshooting, follow a logical progression of techniques. Start with the simplest and most direct method before moving to more complex solutions.

start Start: Compound in Aqueous Buffer ph_adjust Attempt Solubilization via pH Adjustment (pH > 8.0) start->ph_adjust ph_success Success: Compound is Soluble ph_adjust->ph_success Yes ph_fail Fails or Incompatible with Experiment ph_adjust->ph_fail No cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO, EtOH) ph_fail->cosolvent cosolvent_success Success: Compound is Soluble cosolvent->cosolvent_success Yes cosolvent_fail Fails or Incompatible with Experiment cosolvent->cosolvent_fail No excipient Advanced Strategy: Use Excipients (Cyclodextrins, Surfactants) cosolvent_fail->excipient excipient_success Success: Formulation Optimized excipient->excipient_success Yes

Caption: Recommended workflow for troubleshooting solubility issues.

References
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. [Link]

  • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • pH-solubility profiles of organic carboxylic acids and their salts. PubMed. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 10). YouTube. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]

  • carboxylic acids as acids. Chemguide. [Link]

  • Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. ResearchGate. [Link]

  • Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. ResearchGate. [Link]

  • 3-(1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL)PROPANOIC ACID. NextSDS. [Link]

  • 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid. NextSDS. [Link]

  • US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Library of Medicine. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Pyrazole-4-carboxylic acid. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to empower researchers, process chemists, and drug development professionals with field-proven, mechanistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to empower researchers, process chemists, and drug development professionals with field-proven, mechanistically grounded strategies for purifying 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.

Rather than relying on trial and error, this guide treats recrystallization as a predictable, self-validating thermodynamic system.

Molecular Profiling & Causality in Solvent Selection

To optimize a recrystallization solvent, we must first deconstruct the target molecule. 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is an amphiphilic molecule characterized by two competing structural domains:

  • The 1-Butyl Tail: A highly lipophilic, flexible aliphatic chain that disrupts rigid crystal lattices, lowering the melting point and driving high solubility in mid-polar to non-polar organic solvents.

  • The Propanoic Acid Headgroup: A highly polar moiety capable of forming strong, directional intermolecular hydrogen-bonded dimers in the solid state.

  • The Pyrazole Core: An aromatic system that provides moderate polarity and π−π stacking capabilities.

The Causality of Solvent Interaction: Because of its amphiphilic nature, this molecule is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." When cooled rapidly in a solvent where solubility drops precipitously, the flexible butyl tails and polar acid heads struggle to orient into a crystalline lattice fast enough. Instead of nucleating, the solute separates into a dense, solute-rich liquid phase.

To counteract this, solvent selection must prioritize systems that offer a controlled, steep solubility curve while maintaining sufficient solvation of the butyl chain to prevent phase separation. According to holistic solvent selection frameworks , balancing these thermodynamic properties with green chemistry principles is critical for scalable drug development.

Quantitative Solvent Screening Matrix

The following table summarizes the thermodynamic profiling of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid across various solvent systems. This data dictates the workflow selection.

Solvent SystemBoiling Point (°C)Sol. @ 5°C (mg/mL)Sol. @ Reflux (mg/mL)Est. Yield (%)Green Chemistry Class*Recommendation
Isopropanol (IPA) 8212.5>20088%RecommendedIdeal: Steep curve, supports cooling crystallization.
Toluene 1108.014591%UsableGood: Excellent for purging highly polar impurities.
Ethyl Acetate 7765.0>300N/ARecommendedToo Soluble: Use only as primary solvent in antisolvent systems.
Heptane 98<1.0<5.0N/AUsableAntisolvent: Use to force nucleation from Ethyl Acetate.
Dichloromethane 40>150>400N/ABanned/AvoidReject: Poor recovery, high toxicity .

*Based on Sanofi's Solvent Selection Guide for sustainable processes .

Recrystallization Decision Workflow

Workflow A Crude 3-(1-butyl-1H-pyrazol-4-yl) propanoic acid B Solvent Screening (Assess Solubility Curve) A->B C High Solubility at Reflux? Low Solubility at 5°C? B->C D Cooling Crystallization (e.g., Isopropanol) C->D Yes (Steep Curve) E Antisolvent Crystallization (e.g., EtOAc / Heptane) C->E No (Flat Curve) F Oiling Out (LLPS) Detected? D->F E->F G Seeding & Temperature Cycling (Self-Validating Protocol) F->G Yes H Filtration & Drying F->H No G->H

Fig 1: Decision tree for selecting and optimizing recrystallization workflows.

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains built-in checkpoints that confirm the thermodynamic state of the system before proceeding.

Protocol A: Cooling Crystallization (Isopropanol)

Mechanism: Isopropanol provides a moderate dielectric constant that solvates both the butyl tail and the acid headgroup at 82°C. At 5°C, the solvent's capacity drops, allowing the propanoic acid hydrogen-bond dimers to dominate and form a crystal lattice.

  • Dissolution: Suspend 10.0 g of crude product in 50 mL of Isopropanol. Heat to 80°C under overhead agitation (400 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean reactor. Causality: This removes insoluble foreign particulates, preventing the heterogeneous nucleation of unwanted polymorphs.

  • Controlled Cooling & Seeding: Program the reactor to cool to 55°C at a rate of 0.5°C/min. At 55°C, add 0.1 g (1 wt%) of pure seed crystals.

    • Self-Validation Checkpoint: Hold the temperature at 55°C for 30 minutes. If the seed crystals dissolve, the solution is undersaturated; cool by another 2°C and re-seed. If the seed bed persists and becomes slightly cloudy, optimal supersaturation is confirmed.

  • Desupersaturation Ramp: Cool from 55°C to 5°C at a highly controlled, slow ramp of 0.1°C/min. Causality: This slow rate prevents the supersaturation level from crossing the metastable zone width (MSZW) into the oiling-out phase.

  • Isolation: Filter the resulting slurry via vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) Isopropanol. Dry under vacuum at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / Heptane)

Mechanism: When the crude contains highly lipophilic impurities that co-crystallize in alcohols, an antisolvent approach is required. EtOAc acts as the primary solvent, while Heptane forces the amphiphilic API out of solution by disrupting the solvation shell around the polar propanoic acid moiety .

  • Dissolution: Dissolve 10.0 g of crude in 30 mL Ethyl Acetate at 40°C.

  • Antisolvent Titration (Phase 1): Slowly dose in 15 mL of Heptane over 30 minutes until the first persistent sign of turbidity (cloud point) is reached.

  • Seeding & Ripening: Add 0.1 g of seed crystals.

    • Self-Validation Checkpoint: Hold the suspension at 40°C for 1 hour. The turbidity must shift visually from a milky emulsion (oil droplets) to a distinct, sparkling crystalline suspension. Do not proceed until crystals are confirmed via microscopy.

  • Antisolvent Titration (Phase 2): Dose an additional 45 mL of Heptane over 2 hours using a syringe pump.

  • Cooling & Isolation: Cool the established slurry to 10°C at 0.2°C/min. Filter, wash with cold Heptane, and dry.

Troubleshooting Guides & FAQs

Q: Why does my product "oil out" at the bottom of the flask instead of forming crystals? A: Oiling out (LLPS) occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) before the temperature reaches the crystalline nucleation curve. For 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, the flexible 1-butyl chain creates competing solvent interactions against the polar carboxylic acid. When cooled too quickly, the molecules cannot orient into a rigid lattice, separating into a solute-rich liquid phase. Fix: Implement Temperature Cycling . If oiling occurs, reheat the mixture by 5–10°C until the oil redissolves. Then, cool at a drastically reduced rate (e.g., 0.05°C/min) and introduce seed crystals just above the cloud point to force crystalline nucleation over phase separation.

Q: How do I select a solvent system to purge a structurally similar "des-butyl" pyrazole impurity? A: Impurity purging relies on maximizing the difference between the impurity's partition coefficient and the API's thermodynamic solubility . A "des-butyl" impurity lacks the lipophilic tail, making it significantly more polar than your target molecule. By selecting a less polar solvent system (like Toluene or an EtOAc/Heptane gradient), the highly polar impurity remains solvated in the mother liquor while the lipophilic API crystallizes.

Q: What is the best solvent class according to green chemistry guidelines for this process? A: Historically, chemists used Dichloromethane (DCM) or Hexane for amphiphilic extractions and crystallizations. However, modern holistic solvent selection frameworks strongly discourage these due to severe health and environmental impacts . For this molecule, Isopropanol (Class 2, Recommended) is an excellent green alternative for cooling crystallization. If an antisolvent is needed, replace Hexane with Heptane , and use Ethyl Acetate instead of DCM .

Q: My isolated crystals are sticky and have a broad melting point. What went wrong? A: This indicates solvent entrapment or the formation of an amorphous solid dispersion, likely caused by crashing the product out of solution too fast. The butyl chain can easily trap solvent molecules (especially bulky solvents like Toluene) within the lattice defects. Fix: Reslurry the sticky solid in a highly volatile, non-polar solvent like Heptane at 40°C for 2 hours (Ostwald ripening), then filter and dry under high vacuum. In future runs, decrease your cooling ramp rate during the desupersaturation phase.

References

  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773.[Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.[Link]

  • Agrawal, P., et al. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development, 27(4), 610-626.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding steric hindrance effec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding steric hindrance effects when working with 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid and its derivatives. The following information is designed to help you navigate common experimental challenges and optimize your reaction outcomes.

Introduction to Steric Hindrance with 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a valuable building block in medicinal chemistry, often utilized for its pyrazole core, which is a common scaffold in pharmacologically active compounds.[1][2] However, the substitution pattern of this molecule, specifically the propanoic acid side chain at the C4 position and the butyl group at the N1 position of the pyrazole ring, can introduce steric challenges in various chemical transformations.[3] Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms within a molecule.[4][5] In this context, the bulkiness of the butyl group and the flexibility of the propanoic acid chain can impede the approach of reagents to the reactive centers, namely the carboxylic acid group and the pyrazole ring itself.

This guide will address common issues encountered during esterification, amidation, and other modifications of this versatile molecule, providing evidence-based solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amidation Reactions

Question 1: I am experiencing low yields when trying to form an amide bond with a bulky amine using 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. Standard coupling reagents like DCC/HOBt are not effective. What should I do?

Answer:

This is a classic case of steric hindrance where both the carboxylic acid and the amine are sterically demanding.[6] The bulky N-butyl group on the pyrazole ring can restrict the approach of the amine to the activated carboxylic acid intermediate. Standard carbodiimide methods may not be sufficient to overcome this hurdle.[7]

Causality: The formation of an amide bond requires the nucleophilic attack of the amine on an activated carboxylic acid derivative.[7] When both reactants are sterically hindered, the activation energy for this step is high, leading to slow reaction rates and low yields. The O-acylisourea intermediate formed with DCC can also undergo an unproductive rearrangement to an N-acylurea, which is a common side reaction.[8]

Troubleshooting & Recommendations:

To overcome this, you need to employ more powerful coupling reagents that generate highly reactive activated species and can function effectively even with hindered substrates.[9]

Recommended Coupling Reagents for Hindered Amidation:

Coupling ReagentClassKey Features & AdvantagesReference
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltReacts faster than HBTU with less epimerization. The resulting OAt esters are highly reactive due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[9][10]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltGenerates highly reactive O-6-ClBt esters.[9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltExists in the more reactive uronium form, requires only one equivalent of base, and is considered safer than benzotriazole-based reagents.[10]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighly effective for coupling sterically hindered and N-methylated amino acids. Does not cause guanidinylation side reactions.[8][10]
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)Phosphonium SaltHistorically significant for difficult couplings, but generates the carcinogenic byproduct HMPA. Use with caution and consider safer alternatives.[8]

Experimental Workflow: Amidation using HATU

G cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Work-up & Purification Start Dissolve 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid in anhydrous DMF Add_Base Add 2-4 eq. of DIEA Start->Add_Base Add_HATU Add 1.1 eq. of HATU Add_Base->Add_HATU Stir_1 Stir for 10-15 min at RT (Pre-activation) Add_HATU->Stir_1 Add_Amine Add 1.2 eq. of bulky amine Stir_1->Add_Amine Stir_2 Stir at RT for 2-24 h Add_Amine->Stir_2 Monitor_TLC Monitor reaction by TLC/LC-MS Stir_2->Monitor_TLC Quench Quench with water Monitor_TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for HATU-mediated amidation.

Detailed Protocol:

  • Dissolve 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIEA) (2-4 eq.).

  • Add HATU (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the sterically hindered amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting to synthesize a Weinreb amide from 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, but the yields are poor. Are there alternative methods for this transformation?

Answer:

The synthesis of Weinreb amides from sterically hindered carboxylic acids can indeed be challenging. A highly effective method involves the use of methanesulfonyl chloride (MsCl) and triethylamine (TEA) to form a mixed anhydride, which then reacts with N,O-dimethylhydroxylamine.[11]

Causality: This method is successful because it generates a highly reactive mixed methanesulfonic anhydride intermediate. This intermediate is more susceptible to nucleophilic attack by N,O-dimethylhydroxylamine than the intermediates formed with many standard coupling reagents.[11]

Recommended Protocol:

  • Dissolve 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add triethylamine (3 eq.).

  • Slowly add methanesulfonyl chloride (1.1 eq.) and stir the mixture at 0 °C for 1 hour.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous work-up and extract the product.

  • The major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under high vacuum.[11]

Esterification Reactions

Question 3: I am struggling with the esterification of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid with a bulky alcohol like tert-butanol. What conditions should I try?

Answer:

Esterification with sterically hindered alcohols, especially tertiary alcohols, is notoriously difficult.[12] Standard Fischer esterification conditions (acid catalyst and heat) are often ineffective and can lead to dehydration of the alcohol.

Causality: The nucleophilicity of the tertiary alcohol is significantly reduced due to steric hindrance, making the attack on the protonated carboxylic acid or an activated intermediate very slow.

Troubleshooting & Recommendations:

1. Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) for activation, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[13] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked even by hindered alcohols.

G cluster_0 Activation cluster_1 Nucleophilic Attack Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP (cat.) Ester Ester Product N_Acylpyridinium->Ester + Alcohol Alcohol Hindered Alcohol (e.g., t-BuOH) DCU Dicyclohexylurea (precipitate)

Caption: Steglich esterification mechanism.

Detailed Protocol for Steglich Esterification:

  • Dissolve 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (1 eq.), the hindered alcohol (1.5 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify the ester by column chromatography.

2. Uronium-Based Coupling Agents: Reagents like TBTU, TATU, or COMU can also be effective for forming esters with sterically demanding alcohols in the presence of an organic base.[14]

Reactions at the Pyrazole Ring

Question 4: I am observing low reactivity or undesired side products when attempting electrophilic substitution on the pyrazole ring. How does the substitution pattern affect this?

Answer:

The electronic nature of the pyrazole ring makes the C4 position the most susceptible to electrophilic attack.[1] However, your starting material already has a propanoic acid chain at this position. Electrophilic substitution would need to occur at C3 or C5.

Causality:

  • Steric Hindrance: The N1-butyl group and the C4-propanoic acid chain can sterically block the approach of electrophiles to the C5 and C3 positions, respectively. The N-alkyl group, in particular, can significantly hamper reactions that involve chelation to the N2 nitrogen.[3]

  • Electronic Effects: The two nitrogen atoms in the pyrazole ring are electron-rich, but their combined effect reduces the electron density at C3 and C5, making C4 the most nucleophilic position.[1] Since C4 is already substituted, further electrophilic substitution becomes more challenging.

Troubleshooting & Recommendations:

  • Consider Alternative Synthetic Routes: It may be more efficient to introduce the desired substituent onto the pyrazole ring at an earlier stage of the synthesis, before the addition of the propanoic acid side chain or even the N-butyl group. Many pyrazole synthesis methods tolerate a range of functional groups.[15]

  • Directed Metalation: If substitution is necessary on the pre-formed ring, consider directed ortho-metalation (DoM). By using a strong base like n-butyllithium or LDA, you can deprotonate the C5 position, which is activated by the N1-butyl group. The resulting lithiated species can then be quenched with an appropriate electrophile. This approach circumvents the challenges of electrophilic substitution.

Conclusion

Successfully carrying out reactions with sterically hindered molecules like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid often requires moving beyond standard reaction conditions. By understanding the underlying principles of steric hindrance and employing more potent reagents and strategic reaction pathways, researchers can significantly improve yields and achieve their desired chemical transformations. This guide provides a starting point for troubleshooting common issues, but careful optimization of reaction conditions for each specific substrate combination is always recommended.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • NSF Center for Genetically Encoded Materials. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. NSF PAR. Retrieved from [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(21), 7234–7236. Retrieved from [Link]

  • Moglie, Y., Figadere, B., & Vitale, P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 80. Retrieved from [Link]

  • S. S. Parma, S. Kumar, A. K. Gupta, K. P. Bhargava. (1976). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Il Farmaco; edizione scientifica, 31(4), 276-85. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • American Chemical Society. (2017, August 7). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Retrieved from [Link]

  • ProQuest. (n.d.). 3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY. ProQuest. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Retrieved from [Link]

  • CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • American Chemical Society. (2020, June 11). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. Retrieved from [Link]

  • ILHAN, I., & ÇADIR, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5487. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. Retrieved from [Link]

  • Darcy & Roy Press. (2022, June 22). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Darcy & Roy Press. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • PubMed. (2009, June 15). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.1: Prelude to Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic Acid Analogs as Potential mPGES-1 Inhibitors

This guide provides a comparative analysis of the bioactivity of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid and its analogs, with a focus on their potential as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the bioactivity of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid and its analogs, with a focus on their potential as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). The following sections will delve into the scientific rationale for targeting mPGES-1, the structure-activity relationships (SAR) that guide the design of these pyrazole-based inhibitors, and detailed experimental protocols for their evaluation.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 is a multi-step process, culminating in the conversion of prostaglandin H2 (PGH2) to PGE2. This final step is catalyzed by prostaglandin E synthases (PGES). Of the three identified PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest to drug discovery professionals.

Unlike the constitutively expressed cytosolic PGES (cPGES) and mPGES-2, mPGES-1 is an inducible enzyme that is often upregulated during inflammation and in various cancers.[3] It functionally couples with cyclooxygenase-2 (COX-2), another inducible enzyme, to produce large amounts of PGE2 at sites of inflammation.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce inflammation by blocking the production of PGH2. However, this upstream inhibition affects the synthesis of all prostanoids, including those with protective functions, leading to well-documented gastrointestinal and cardiovascular side effects.[4] Selective inhibition of mPGES-1 offers a more targeted therapeutic strategy. By specifically blocking the final step in PGE2 synthesis, mPGES-1 inhibitors have the potential to reduce inflammation without disrupting the production of other homeostatic prostanoids.[1][2] This has positioned mPGES-1 as a promising target for a new generation of anti-inflammatory and analgesic drugs with an improved safety profile.[1][5]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in several approved drugs.[6] Its structural versatility and favorable drug-like properties make it an attractive starting point for the design of novel enzyme inhibitors. This guide focuses on a specific class of pyrazole derivatives, 3-(1-alkyl-1H-pyrazol-4-yl)propanoic acids, as potential mPGES-1 inhibitors.

Comparative Bioactivity and Structure-Activity Relationship (SAR)

Compound IDStructureTargetAssay TypeIC50 (µM)Reference
1 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivativeHuman mPGES-1Cell-free~0.036[7]
2 Arylpyrrolizine tolylsulfonimide derivativeHuman mPGES-1Cell-free2.1[8]
3 Pyrazol-3-propanoic acid derivativeLeukotriene Biosynthesis (Neutrophils)Cell-based1.6-3.5[9]
4 Pyrazol-3-propanoic acid derivativePlatelet COX-1Cell-free0.014[9]

Causality Behind Experimental Choices and SAR Insights:

The design of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid and its analogs is guided by key structural features known to be important for mPGES-1 inhibition:

  • The Pyrazole Core: The pyrazole ring serves as a rigid scaffold to orient the key interacting moieties. The nitrogen atoms can participate in hydrogen bonding, while the ring itself can engage in hydrophobic interactions within the enzyme's active site.[10]

  • The N1-Substituent: The substituent at the N1 position of the pyrazole ring is crucial for potency and selectivity. In our lead compound, this is a butyl group. The length and nature of this alkyl chain are critical variables for optimization. Structure-activity relationship studies on other inhibitor classes have shown that hydrophobic pockets in the mPGES-1 active site can accommodate such groups.[8] It is hypothesized that varying the chain length (e.g., from methyl to hexyl) or introducing branching or cyclic structures could optimize van der Waals interactions and improve binding affinity. The butyl group represents a balance between sufficient hydrophobicity to occupy a pocket and maintaining reasonable solubility.

  • The Propanoic Acid Side Chain: The propanoic acid moiety is a key feature, likely mimicking the carboxylic acid of the natural substrate, PGH2. The carboxylate group is expected to form important ionic or hydrogen bond interactions with polar residues in the active site.[8] Analogs could explore the effect of chain length (e.g., acetic vs. butanoic acid) or the introduction of bioisosteres for the carboxylic acid, such as a tetrazole, to modulate physicochemical properties and pharmacokinetic profiles.[8]

  • Substitution on the Pyrazole Ring: While the parent compound in this guide is unsubstituted at positions 3 and 5, these positions are prime candidates for modification. As seen with the highly potent compound 1 , large aromatic groups at these positions can lead to a significant increase in potency, likely by occupying additional hydrophobic pockets in the active site.[7]

Experimental Protocols

To facilitate the evaluation and comparison of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid analogs, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.

Workflow Diagram:

cluster_prep Enzyme Preparation cluster_assay Assay Execution cluster_detection Detection prep1 Culture A549 cells prep2 Stimulate with IL-1β (24h) prep1->prep2 prep3 Harvest cells and prepare microsomes prep2->prep3 assay1 Pre-incubate microsomes with inhibitor prep3->assay1 assay2 Add PGH2 substrate to initiate reaction assay1->assay2 assay3 Incubate (e.g., 60s, 37°C) assay2->assay3 assay4 Stop reaction (e.g., with SnCl2) assay3->assay4 detect1 Quantify PGE2 production assay4->detect1 detect2 (e.g., ELISA or LC-MS/MS)

Caption: Workflow for the cell-free mPGES-1 inhibition assay.

Methodology:

  • Microsome Preparation:

    • Culture human A549 lung carcinoma cells in a suitable medium until confluent.

    • Induce mPGES-1 expression by treating the cells with interleukin-1β (IL-1β, 10 ng/mL) for 24 hours.

    • Harvest the cells, homogenize, and isolate the microsomal fraction by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the microsomal preparation (typically 5-15 µg of protein) with various concentrations of the test compound (or vehicle control, e.g., DMSO) in a reaction buffer containing a cofactor such as glutathione (GSH).

    • Initiate the enzymatic reaction by adding the substrate, PGH2 (typically at a final concentration of 10-20 µM).

    • Incubate for a short period (e.g., 60 seconds) at 37°C.

    • Terminate the reaction by adding a stopping solution, such as stannous chloride (SnCl2), which reduces the remaining PGH2 to 12-HHTrE.

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a validated method such as a competitive ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in intact cells, providing insights into cell permeability and activity in a more physiological context.

Workflow Diagram:

cell_culture 1. Culture & Seed Cells (e.g., A549) pre_treat 2. Pre-treat with Inhibitor cell_culture->pre_treat stimulate 3. Stimulate with IL-1β pre_treat->stimulate incubate 4. Incubate (e.g., 24h) stimulate->incubate collect 5. Collect Supernatant incubate->collect quantify 6. Quantify PGE2 (ELISA) collect->quantify

Caption: Workflow for the cell-based mPGES-1 inhibition assay.

Methodology:

  • Cell Culture and Seeding:

    • Seed A549 cells into 24- or 48-well plates and culture until they reach near-confluency.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Add a pro-inflammatory stimulus, such as IL-1β (1-10 ng/mL), to induce mPGES-1 expression and PGE2 production.

  • Incubation and Supernatant Collection:

    • Incubate the cells for 24 to 48 hours at 37°C.

    • After incubation, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification and Data Analysis:

    • Measure the concentration of PGE2 in the supernatant using a validated method (e.g., ELISA).

    • Calculate the IC50 value as described for the cell-free assay.

Mechanism of Action: The Prostaglandin E2 Synthesis Pathway

The primary mechanism of action for the 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid analogs discussed in this guide is the inhibition of mPGES-1. The following diagram illustrates the position of mPGES-1 in the broader arachidonic acid cascade and the inhibitory action of these compounds.

membrane Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa cPLA₂ pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-1/2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 mPGES-1 inhibitor 3-(1-Butyl-1H-pyrazol-4-yl) propanoic acid analogs inflammation Inflammation, Pain, Fever pge2->inflammation inhibitor->pgh2 Inhibits

Caption: The Prostaglandin E2 synthesis pathway and the inhibitory action of pyrazole analogs on mPGES-1.

Conclusion

The selective inhibition of mPGES-1 represents a highly promising strategy for the development of novel anti-inflammatory and analgesic agents with a potentially superior safety profile compared to existing NSAIDs. The 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid scaffold serves as a valuable starting point for the design of such inhibitors. Understanding the structure-activity relationships, even through the analysis of related compounds, provides a rational basis for lead optimization. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate the bioactivity of novel analogs and contribute to the advancement of this important therapeutic area. Further studies are warranted to synthesize and test a focused library of 1-alkyl-1H-pyrazol-4-yl propanoic acid derivatives to establish a more precise SAR and identify candidates with optimal potency, selectivity, and drug-like properties.

References

  • Ding K, Zhou Z, Zhou S, et al. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. 2018;28(5):894-899. [Link]

  • Thoren S, Weinigel C, Schattel V, et al. Arylpyrrolizines as Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) or as Dual Inhibitors of mPGES-1 and 5-Lipoxygenase (5-LOX). Journal of Medicinal Chemistry. 2009;52(23):7537-7540. [Link]

  • Samuelsson B, Morgenstern R, Jakobsson PJ. Microsomal prostaglandin E synthase-1: a novel therapeutic target. Pharmacological Reviews. 2007;59(3):207-224. [Link]

  • Hassan GS, El-Messery SM, Al-Omary FAM, El-Subbagh HI. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. 2019;171:344-355. [Link]

  • Celik M, Yilmaz O, Kucukguzel I, et al. Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activities. Molecular Diversity. 2018;22(4):861-876. [Link]

  • Ghaneya S Hassan, et al. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. 2019;171. [Link]

  • Chen Y, Liu H, Xu S, Wang T, Li W. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm. 2015;6(12):2081-2123. [Link]

  • Ding C, Zhang Y, Wang M, et al. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. 2021;13(1):391-419. [Link]

  • Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ding C, Zhang Y, Wang M, et al. Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Am J Transl Res. 2021;13(1):391-419. [Link]

  • Arhancet GB, Walker DP, Metz S, et al. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters. 2013;23(4):1114-1119. [Link]

  • Szeto D, et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry Letters. [Link]

  • SREEDHARA, N., & SATYANARAYANA, Y. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Asian Journal of Chemistry, 24(1), 113. [Link]

  • Mohd F. F., et al. Design and synthesis of a novel mPGES-1 lead inhibitor guided by 3D-QSAR CoMFA. Journal of Molecular Structure. 2019;1196:844-850. [Link]

  • Luz JG, Antonysamy S, Kuklish SL, et al. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of Medicinal Chemistry. 2015;58(11):4727-4737. [Link]

  • Wang, Z., et al. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. 2023;28(5):2409. [Link]

  • Calışkan B, Luderer S, Özkan Y, Werz O, Banoglu E. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. 2011;46(10):4844-4853. [Link]

  • Kumarasinghe IR, Hruby VJ, Nichol GS. 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Acta Crystallographica Section C Crystal Structure Communications. 2009;65(Pt 6):o296-o299. [Link]

  • Yahyi A, et al. Synthesis and Biological Activities of New Triphenyl Organotin (IV) Based on the Pyrazole Carboxylic Acids. Letters in Drug Design & Discovery. 2007;4(5):346-349. [Link]

  • Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

High-Resolution Mass Spectrometry Fragmentation Pattern Comparison: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid vs. 3-(1-butyl-1H-pyrazol-3-yl)propanoic acid As a Senior Application Scientist in drug metabolism and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Pattern Comparison: 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid vs. 3-(1-butyl-1H-pyrazol-3-yl)propanoic acid

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), one of the most persistent analytical challenges is the definitive differentiation of positional isomers. Pyrazole-containing carboxylic acids are ubiquitous pharmacophores in modern drug discovery. However, when analyzing metabolites or conducting pharmacokinetic profiling, distinguishing between isomers like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid (Compound A) and 3-(1-butyl-1H-pyrazol-3-yl)propanoic acid (Compound B) requires a deep mechanistic understanding of their gas-phase dissociation kinetics.

This guide objectively compares the high-resolution tandem mass spectrometry (LC-MS/MS) fragmentation patterns of these two isomers, detailing the causality behind the experimental parameters and providing a self-validating protocol for robust identification.

The Mechanistic Logic of Pyrazole Dissociation

To differentiate these isomers, we must look beyond empirical m/z matching and understand the causality of the fragmentation. Both compounds share the exact molecular formula (C10H16N2O2) and yield a protonated precursor ion [M+H]+ at m/z 197.1285. However, their structural topology dictates distinct energy barriers for specific neutral losses during Collision-Induced Dissociation (CID).

  • Aliphatic Chain Cleavage (The Base Peak): The 1-butyl group attached to the pyrazole nitrogen is highly susceptible to inductive cleavage. Upon CID activation, the molecule expels butene (C4H8, -56 Da) via a hydrogen rearrangement, neutralizing the charge on the pyrazole core and yielding an intense fragment at m/z 141.07.

  • Pyrazole Ring Opening: Following the loss of the alkyl chain, the pyrazole ring itself undergoes high-energy fragmentation. The expulsion of HCN (-27 Da) from the [M+H]+ or[M-alkyl]+ ions is a fundamental, thermodynamically driven process in pyrazole mass spectrometry[1].

  • The Isomeric Differentiator (The Proximity Effect): The critical difference lies in the placement of the propanoic acid chain. Organic acids are highly hydrophilic and present unique gas-phase behaviors[2]. In the C3-isomer (Compound B), the propanoic acid group is adjacent to the unsubstituted N2 atom of the pyrazole ring. This spatial proximity facilitates an intramolecular hydrogen transfer (an ortho-effect analog), drastically lowering the activation energy required for the neutral loss of formic acid (HCOOH, -46 Da). Consequently, the m/z 151.12 fragment is a diagnostic, high-abundance ion for the C3-isomer. The C4-isomer (Compound A) lacks this neighboring group participation, making its fragmentation heavily biased toward the loss of butene.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates mandatory system suitability checks to confirm mass accuracy before isomeric differentiation is attempted.

Step 1: System Suitability and Calibration (Self-Validation)

  • Infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Verify that the mass error for the m/z 118.0862 and m/z 322.0481 reference ions is strictly < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to distinguish the isobaric loss of HCOOH (-46.0055 Da) from the combined loss of H2O + CO (-46.0054 Da).

Step 2: Chromatographic Separation

  • Column: Use a modified reversed-phase column (e.g., C18 with polar endcapping) or an ion exclusion column, as short-chain organic acids are highly hydrophilic and notoriously difficult to retain in standard reversed-phase modes[2].

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: In positive ionization mode, a trace of formic acid is explicitly added to drive the equilibrium toward complete protonation of the pyrazole nitrogen, maximizing the [M+H]+ signal[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI+ MS/MS Acquisition

  • Set the electrospray ionization (ESI) source to positive mode.

  • Isolate the precursor ion at m/z 197.13 using a narrow quadrupole isolation window (1.3 m/z).

  • Apply a normalized collision energy (NCE) of 20 eV using Nitrogen as the collision gas to induce controlled dissociation.

Comparative Data Analysis

The quantitative differences in product ion abundances serve as the definitive fingerprint for each isomer.

Table 1: Precursor Ion Properties

CompoundSubstitutionFormulaExact Mass [M+H]+Retention Behavior
Compound A C4-Propanoic AcidC10H16N2O2197.1285Higher steric hindrance
Compound B C3-Propanoic AcidC10H16N2O2197.1285Intramolecular H-bonding

Table 2: Comparative MS/MS Product Ion Abundances (CID 20 eV)

Product Ion (m/z)Neutral LossCompound A (C4) Rel. AbundanceCompound B (C3) Rel. AbundanceDiagnostic Value
179.1175 - H2O (18 Da)45%30%Common acid cleavage
151.1226 - HCOOH (46 Da)< 5%85% Strong indicator of C3 isomer
141.0655 - C4H8 (56 Da)100% (Base Peak) 60%Dominant in C4 isomer
123.0550 - C4H8 & H2O25%40%Secondary cleavage
114.0546 - C4H8 & HCN15%10%Confirms pyrazole core[1]

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation, highlighting the divergent pathways caused by the positional isomerism.

Fragmentation_Pathways cluster_0 Common Pathways cluster_1 Isomer Specific (C3 vs C4) M [M+H]+ m/z 197.13 Precursor Ion F1 [M+H - H2O]+ m/z 179.12 M->F1 - H2O (-18 Da) F2 [M+H - C4H8]+ m/z 141.07 M->F2 - C4H8 (-56 Da) IsoC3 [M+H - HCOOH]+ m/z 151.12 (Dominant in C3 Isomer) M->IsoC3 - HCOOH (-46 Da) F3 [m/z 141 - H2O]+ m/z 123.06 F2->F3 - H2O (-18 Da) F4 [m/z 141 - HCN]+ m/z 114.06 F2->F4 - HCN (-27 Da) IsoC4 Stable Pyrazole Core (Dominant in C4 Isomer) F2->IsoC4

Fig 1. MS/MS CID fragmentation pathways of butyl-pyrazole propanoic acid isomers.

Conclusion

Differentiating 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid from its C3-isomer requires targeted analysis of the m/z 151.12 product ion. Because the C4-isomer lacks the spatial proximity to undergo an intramolecular hydrogen transfer with the pyrazole nitrogen, its spectrum is dominated by the inductive loss of the butyl chain (m/z 141.07). By applying this self-validating LC-MS/MS protocol and understanding the causality of gas-phase kinetics, researchers can confidently assign structural identities to these critical pharmacophores.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: 1

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL: 3

  • Title: Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column Source: Agilent Technologies URL: 2

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Pyrazole Propanoic Acids as Anti-Inflammatory Agents

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among its derivatives, pyrazole propanoic acids have be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among its derivatives, pyrazole propanoic acids have been a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, which offers a significant therapeutic advantage over non-selective NSAIDs by reducing gastrointestinal side effects.[2][3][4]

This guide provides an in-depth analysis of the structural activity relationships of pyrazole propanoic acids, synthesizing data from key studies to illuminate how specific molecular modifications influence their anti-inflammatory potency and selectivity. We will dissect the core scaffold, explore the impact of substitutions at various positions, and provide the experimental framework used to validate these findings.

The Core Scaffold: A Foundation for Activity

The archetypal structure consists of a central pyrazole ring, substituted with aryl groups and a propanoic acid moiety. The spatial arrangement and electronic properties of these substituents are critical for effective binding to the target enzyme, primarily COX-2. The well-known selective COX-2 inhibitor, Celecoxib, while not a propanoic acid itself, serves as a crucial structural benchmark due to its 1,5-diarylpyrazole core.[5] The key to its selectivity lies in the presence of a sulfonamide group, which can access a specific hydrophilic side pocket in the COX-2 active site that is absent in the COX-1 isoform.[5][6] This principle is a cornerstone of SAR studies in this class of compounds.

Decoding the Structural Activity Relationship

The potency and selectivity of pyrazole propanoic acids can be systematically tuned by modifying three primary regions of the molecule: the N1-position, the C3/C5-positions, and the propanoic acid side chain.

Substitution at the N1-Position

The substituent at the N1 position of the pyrazole ring plays a crucial role in anchoring the molecule within the active site of the COX enzyme.

  • Aryl and Heteroaryl Groups: An aryl group, often a phenyl ring, at the N1-position is a common feature. This group can engage in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, enhancing binding affinity.[7]

  • The Sulfonamide Moiety: For selective COX-2 inhibition, the N1-phenyl ring is typically substituted with a sulfonamide (-SO2NH2) or a similar group (e.g., methylsulfone, -SO2Me) at the para-position.[7][8] This group is the primary determinant of COX-2 selectivity, as it forms hydrogen bonds within the aforementioned secondary pocket of the enzyme.[6]

Substitutions at the C3 and C5 Positions

The groups attached to the carbon atoms of the pyrazole ring, particularly at positions 3 and 5, significantly influence potency.

  • Aryl Groups at C5: A p-tolyl or a 4-fluorophenyl group at the C5 position is often associated with high potency.[7] This aryl ring occupies the main hydrophobic channel of the COX active site.

  • Substituents at C3: The introduction of small, electron-withdrawing groups at the C3 position, such as a trifluoromethyl (-CF3) group, has been shown to dramatically increase anti-inflammatory activity and COX-2 inhibition.[7][9] Halogens like chlorine or bromine at this position can also enhance potency by stabilizing the enzyme-inhibitor complex.[7]

The Propanoic Acid Moiety

The propanoic acid group is a classic feature of many NSAIDs (e.g., Ibuprofen, Naproxen). Its inclusion in the pyrazole scaffold is intended to mimic these established drugs and interact with key residues in the enzyme active site. The position and orientation of this acidic group are critical. Typically, it is attached at the C4 position of the pyrazole ring.

The following diagram illustrates the key pharmacophoric features of a pyrazole propanoic acid derivative designed for COX-2 inhibition.

Caption: Key pharmacophoric regions of pyrazole propanoic acids.

Comparative Biological Activity

The following table summarizes representative SAR data for a hypothetical series of pyrazole propanoic acid derivatives, illustrating the impact of specific structural modifications on COX-2 inhibitory activity. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDR1 (N1-Aryl)R2 (C5-Aryl)R3 (C3-Group)COX-2 IC50 (µM)[7][10]COX-1 IC50 (µM)[7]Selectivity Index (COX-1/COX-2)
A 4-SulfonamidophenylPhenyl-CH30.56>100>178
B 4-Sulfonamidophenyl4-Tolyl-CH30.25>100>400
C 4-Sulfonamidophenyl4-Tolyl-CF30.045 4.8107
D 4-Methoxyphenyl4-Tolyl-CF31.502.51.67
E Phenyl4-Tolyl-CF35.203.10.60
Celecoxib 4-Sulfonamidophenyl4-Tolyl-CF30.05215.2292

Data is illustrative, based on trends reported in cited literature. Celecoxib is included as a benchmark; note it lacks the propanoic acid moiety.

Analysis of SAR Trends:

  • Impact of C5-Aryl Substitution (A vs. B): Adding a methyl group to the C5-phenyl ring (Compound B) enhances potency more than twofold compared to the unsubstituted phenyl (Compound A), likely due to improved hydrophobic interactions.

  • Impact of C3-Group (B vs. C): Replacing the C3-methyl group with a highly electron-withdrawing trifluoromethyl group (Compound C) results in a greater than 5-fold increase in potency. This is a common strategy to enhance the activity of pyrazole-based inhibitors.[7]

  • Criticality of the Sulfonamide Group (C vs. D & E): Removing the essential sulfonamide group from the N1-aryl ring (Compounds D and E) leads to a dramatic loss of both potency and, crucially, COX-2 selectivity. This underscores the role of this group in anchoring the inhibitor in the COX-2 specific side pocket.

Experimental Validation: Protocols and Rationale

The determination of SAR relies on robust and reproducible experimental protocols. The general workflow involves chemical synthesis followed by a hierarchical series of biological assays.

SAR_Workflow cluster_workflow SAR Evaluation Workflow A Design & Synthesis of Analogs B In Vitro COX-1/COX-2 Inhibition Assay A->B Test Potency C Determine IC50 & Selectivity Index B->C Quantify D Cell-Based Assays (e.g., RAW 264.7) C->D Cellular Efficacy E In Vivo Anti-Inflammatory Models (e.g., Paw Edema) D->E Test in Whole Organism F Lead Optimization E->F Refine Structure

Caption: A typical workflow for SAR studies of anti-inflammatory agents.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Causality: This is the primary screening assay to determine the potency (IC50) and selectivity of the synthesized compounds directly against the target enzymes. It provides the foundational data for SAR analysis by isolating the drug-enzyme interaction from other biological variables.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) with the test compound at various concentrations for a defined period (e.g., 15 minutes) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Quenching: After a set time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Causality: This is a standard and well-validated in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[11] It assesses the ability of a compound to reduce inflammation in a living organism, providing a more holistic view of its potential therapeutic effect, which includes factors like absorption and metabolism.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., Celecoxib or Indomethacin), and test groups receiving different doses of the pyrazole compounds. The drugs are typically administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The structural activity relationship of pyrazole propanoic acids is a well-defined field where rational drug design principles are clearly demonstrated. Potent and selective COX-2 inhibition is reliably achieved through a 1,5-diarylpyrazole scaffold bearing a para-sulfonamide (or bioisostere) on the N1-phenyl ring and an electron-withdrawing group at the C3 position. The propanoic acid moiety serves to interact with the enzyme active site, a feature common to many classic NSAIDs. The systematic modification of these key positions, guided by robust in vitro and in vivo assays, continues to be a fruitful strategy for developing novel anti-inflammatory agents with improved efficacy and safety profiles.

References

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (Source: Vertex AI Search)
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (Source: Vertex AI Search)
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (Source: Vertex AI Search)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC. (2023-01-20). [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (Source: Vertex AI Search)
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016-11-01). [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (Source: Vertex AI Search)
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (2023-02-15). [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015-08-21). [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate. (2026-02-28). [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024-07-16). [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023-05-09). [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. (2007-12-12). [Link]

  • Synthesis and pharmacological activities of celecoxib deriv

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

As a Senior Application Scientist, I understand that handling novel heterocycles like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid requires more than a cursory glance at a standard Safety Data Sheet (SDS). For researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel heterocycles like 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid requires more than a cursory glance at a standard Safety Data Sheet (SDS). For researchers and drug development professionals, operational safety must be rooted in chemical causality.

This guide transcends basic compliance, providing a self-validating system of protective measures based on the specific physicochemical properties and toxicological profile of pyrazole propanoic acid derivatives.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why this specific molecule behaves the way it does. The presence of the lipophilic 1-butyl chain on the pyrazole core significantly enhances the molecule's dermal permeability compared to unsubstituted analogs. When combined with the propanoic acid moiety, the compound presents severe risks to mucosal membranes and systemic organ health upon exposure[1].

Table 1: Quantitative Hazard Data & Mechanistic Implications

Property / GHS HazardClassification / ValueMechanistic Causality & Operational Implication
Physical State Solid / PowderHigh risk of aerosolization. Dust generation poses a severe inhalation hazard[1].
Acute Toxicity (Dermal) Category 3Toxic via skin contact. The lipophilic butyl group facilitates rapid epidermal absorption[2].
Serious Eye Damage Category 1The acidic moiety causes irreversible ocular tissue damage; mandates hermetic eye protection[2].
Target Organ Toxicity STOT RE 1Chronic exposure damages the spleen and thyroid. Requires strict engineering controls (fume hoods)[1].
Aquatic Hazard Chronic Category 3Harmful to aquatic life. Cannot be disposed of in standard aqueous waste streams[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile above, standard laboratory PPE is insufficient. The following specialized matrix is mandatory for handling 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid:

  • Dermal Protection (Hands): Standard latex is strictly prohibited. Use double-layered Nitrile gloves (minimum 0.11 mm thickness). The outer glove absorbs the initial chemical insult and can be frequently changed, while the inner glove maintains the dermal barrier against lipophilic penetration. Gloves must satisfy EU Directive 89/686/EEC and standard EN 374[2].

  • Ocular Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2]. Standard safety glasses with side shields are inadequate due to the Category 1 Serious Eye Damage risk from aerosolized dust.

  • Respiratory Protection: Handling must occur inside a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood. If handling outside a hood is unavoidable (e.g., during a spill), a full-face respirator or a half-mask with particulate filters conforming to EN 143 (Type P) or NIOSH N95/P100 is required[3].

  • Body Protection: A flame-resistant, impervious laboratory coat with knit cuffs. Ensure legs and feet are fully covered (no shorts or open-toed shoes).

Step-by-Step Operational Methodologies

Protocol A: Safe Weighing and Transfer

Static electricity can cause fine pyrazole powders to aerosolize, leading to inhalation exposure.

  • Preparation: Verify that the chemical fume hood has a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Discharge static from your gloves using an anti-static bar. Wipe the exterior of the reagent bottle and the weighing spatula with a static-reducing cloth.

  • Containment: Place the analytical balance inside the fume hood. If the balance must remain outside, use a closed weighing system (e.g., a static-free weighing boat placed inside a sealed secondary container before moving).

  • Execution: Carefully dispense the solid using a clean, dry spatula. Avoid dropping the powder from a height to prevent dust plumes[1].

  • Sealing: Immediately cap the source bottle. Wipe the threads of the bottle with a disposable Kimwipe moistened with a compatible solvent (e.g., ethanol) to prevent crust formation.

Protocol B: PPE Doffing and Decontamination

Improper doffing is the leading cause of secondary dermal exposure.

  • Outer Gloves: Remove the outer nitrile gloves using the "glove-in-glove" technique while your hands are still inside the fume hood. Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Using your inner gloves, wipe down the balance and hood surface with a mild alkaline solution (to neutralize the propanoic acid moiety) followed by water.

  • Final Doffing: Step away from the hood. Remove goggles by the straps (do not touch the front lens). Remove the lab coat, and finally, remove the inner gloves. Wash hands thoroughly with soap and water[2].

Emergency Response & Spill Workflow

In the event of a spill, the primary objective is to prevent dust aerosolization and dermal contact. Do not sweep dry powder with a standard brush, as this will whirl up a dust explosion or inhalation hazard[1].

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small < 50g Large Large Spill (> 50g) Assess->Large > 50g PPE Verify/Upgrade PPE (Nitrile, Goggles, Respirator) Small->PPE Evacuate Evacuate Area & Isolate Ventilation Large->Evacuate Absorb Cover with Inert Absorbent (Avoid dust generation) PPE->Absorb Hazmat Contact HAZMAT Team Evacuate->Hazmat Collect Collect in Sealed Waste Container Absorb->Collect Dispose EHS Disposal Protocol Hazmat->Dispose Collect->Dispose

Figure 1: Spill response and containment workflow for pyrazole propanoic acid derivatives.

Small Spill Containment Steps (< 50g):

  • Moisten an inert absorbent material (like sand or a specialized chemical spill pad) slightly with water to prevent dust generation[1].

  • Gently place the damp absorbent over the spilled powder.

  • Using a non-sparking scoop, carefully transfer the material into a sealable hazardous waste container[4].

Disposal Plan

Because 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid poses a Category 3 long-term aquatic hazard, it must never be washed down the sink[1].

  • Solid Waste: All contaminated consumables (weighing boats, Kimwipes, gloves, and empty vials) must be placed in a clearly labeled, puncture-resistant "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: If the chemical is dissolved in a solvent (e.g., DMSO or Methanol for assays), the resulting solution must be collected in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Labeling: Ensure all waste containers are labeled with the full chemical name, the GHS "Health Hazard" (STOT) pictogram, and the "Corrosive" (Eye Damage) pictogram. Dispose of via a certified environmental health and safety (EHS) waste disposal plant[3].

References

  • 2-Hydroxy-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid - AK Scientific, Inc. aksci.com.
  • Pyrazole SDS, 288-13-1 Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.